Fmoc-Cit-PAB-PNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C35H33N5O9 |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C35H33N5O9/c36-33(42)37-19-5-10-31(39-34(43)47-21-30-28-8-3-1-6-26(28)27-7-2-4-9-29(27)30)32(41)38-23-13-11-22(12-14-23)20-48-35(44)49-25-17-15-24(16-18-25)40(45)46/h1-4,6-9,11-18,30-31H,5,10,19-21H2,(H,38,41)(H,39,43)(H3,36,37,42)/t31-/m0/s1 |
InChI Key |
AWBUIUSPMHQMAM-HKBQPEDESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Principles of cathepsin B cleavage of Val-Cit linkers in ADCs
An In-depth Technical Guide to the Principles of Cathepsin B Cleavage of Val-Cit Linkers in Antibody-Drug Conjugates (ADCs)
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The efficacy of these constructs is critically dependent on the linker, a chemical bridge that ensures stability in circulation and facilitates conditional payload release within the target cell. Among the most successful strategies is the use of an enzymatically cleavable linker composed of a valine-citrulline (Val-Cit) dipeptide. This guide provides a detailed examination of the principles governing the cleavage of the Val-Cit linker by the lysosomal cysteine protease, cathepsin B, a mechanism central to the design and function of numerous clinically approved and investigational ADCs.
The Core Components: Cathepsin B and the Val-Cit-PABC Linker
Cathepsin B: The Lysosomal Protease
Cathepsin B is a cysteine protease predominantly located in the lysosomes, the primary degradative organelles within a cell. Its enzymatic activity relies on a Cys-His catalytic dyad in its active site. A unique structural feature of cathepsin B is an "occluding loop," which allows it to function as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the peptide's C-terminus).
For ADC therapy, the following characteristics of cathepsin B are crucial:
-
Overexpression in Tumors: Its expression is significantly elevated in a wide variety of solid tumors and hematologic malignancies.
-
Optimal Activity at Acidic pH: Cathepsin B functions optimally in the acidic environment of the lysosome (pH 4.5-5.5), whereas the slightly alkaline pH of the bloodstream keeps it largely inactive, preventing premature drug release.
-
Substrate Specificity: It recognizes and cleaves specific dipeptide sequences, with a preference for hydrophobic amino acids in the P2 position.
The Valine-Citrulline-PABC Linker
The Val-Cit linker system is a multi-component construct engineered for stability and efficient, traceless drug release. It is the most widely utilized protease-cleavable linker in ADCs.
-
Valine (Val): This hydrophobic amino acid occupies the P2 position, which fits favorably into the S2 subsite of the cathepsin B active site.
-
Citrulline (Cit): A non-proteinogenic amino acid that occupies the P1 position, interacting with the S1 subsite of the enzyme. The Val-Cit dipeptide was identified through screening as having an optimal balance of protease recognition and stability in human plasma.
-
p-Aminobenzyl Carbamate (PABC) Spacer: This "self-immolative" spacer is crucial. Directly attaching a payload to the Val-Cit dipeptide can sterically hinder the enzyme's access. The PABC group provides necessary spacing and, following cleavage of the Cit-PABC bond, undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, active payload.
The Mechanism of Payload Release: A Step-by-Step Pathway
The release of a cytotoxic payload from a Val-Cit-linked ADC is a sequential process that begins after the ADC engages its target on the cancer cell surface.
Figure 1: ADC Internalization and Payload Release Pathway.
-
Receptor-Mediated Endocytosis: The ADC circulates in the bloodstream until its antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell. This binding event triggers the cell to internalize the entire ADC-antigen complex into an early endosome.
-
Lysosomal Trafficking: The early endosome matures and traffics through the cell, eventually fusing with a lysosome. This fusion exposes the ADC to the harsh internal environment of the lysosome, which is characterized by a low pH (4.5-5.5) and a high concentration of active proteases, including cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, the activated cathepsin B enzyme recognizes the Val-Cit dipeptide sequence on the linker. It catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.
-
Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond is the critical trigger for payload release. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This cascade fragments the spacer, releasing the unmodified, active cytotoxic payload along with carbon dioxide and an aromatic remnant. This "traceless" release ensures the drug is delivered in its most potent form.
Figure 2: Cathepsin B Cleavage and PABC Self-Immolation.
Substrate Specificity and Considerations
While the Val-Cit linker was designed for cathepsin B-mediated cleavage, the biological reality is more complex.
-
Enzyme Redundancy: Gene knockout and inhibitor studies have revealed that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to Val-Cit linker cleavage. This redundancy can be advantageous, as it makes the development of ADC resistance due to the loss of a single protease less likely.
-
Off-Target Cleavage: The Val-Cit linker is not entirely specific to lysosomal proteases. It has been shown to be susceptible to premature cleavage in circulation by other enzymes, such as human neutrophil elastase and, notably, the mouse-specific carboxylesterase Ces1C. This instability in murine models can complicate preclinical evaluation and potentially contribute to off-target toxicity, necessitating the development of modified linkers (e.g., Glu-Val-Cit) for more reliable preclinical studies.
Quantitative Analysis of Linker Cleavage
Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published, as studies have shown that the bulky antibody carrier does not significantly impact the drug release rate compared to small molecule substrates. However, comparative studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Plasma Stability (Human) | Plasma Stability (Mouse) | Key Characteristics |
| Val-Cit | Standard (100%) | High (Half-life ~230 days) | Low (Half-life ~80 hours) | Gold standard, highly sensitive to Cathepsin B but unstable in mouse plasma. |
| Phe-Lys | Faster than Val-Cit | Moderate (Half-life ~30 days) | Low (Half-life ~12.5 hours) | Exhibits faster cleavage but has lower plasma stability compared to Val-Cit. |
| Val-Ala | ~50% of Val-Cit | High | Unstable | Lower hydrophobicity allows for higher Drug-to-Antibody Ratios (DARs) with less aggregation. |
| Glu-Val-Cit | Slower than Val-Cit | Very High (>28 days) | Very High (>28 days) | Designed to resist Ces1c cleavage in mouse plasma, enabling more reliable preclinical studies. |
| cBu-Cit | Similar Vmax/Km to Val-Cit | High | Not Specified | A peptidomimetic linker showing higher specificity for Cathepsin B over other cathepsins. |
Experimental Protocols
Evaluating the enzymatic cleavage of a Val-Cit linker is essential for ADC development. Below are methodologies for key experiments.
Protocol: Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to confirm the enzymatic activity of purified cathepsin B before its use in more complex ADC cleavage assays.
-
Objective: To quantify the activity of purified Cathepsin B using a synthetic fluorogenic substrate.
-
Principle: Cathepsin B cleaves a specific substrate (e.g., Z-Arg-Arg-AMC), releasing a fluorescent group (AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity.
-
Materials:
-
Purified human Cathepsin B
-
Fluorogenic substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin)
-
Assay Buffer: 25 mM MES, pH 5.0
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0
-
96-well black microplate
-
Fluorescence plate reader (Ex: 380 nm, Em: 460 nm)
-
-
Methodology:
-
Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Activation Buffer and incubate at room temperature for 15 minutes. Further dilute the activated enzyme to 0.2 ng/µL in Assay Buffer.
-
Substrate Preparation: Dilute the fluorogenic substrate to 20 µM in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of the activated enzyme solution to each well. Include substrate blank wells containing 50 µL of Assay Buffer.
-
Initiate Reaction: Add 50 µL of the 20 µM substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C and measure the fluorescence in kinetic mode for at least 5 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear slope of the fluorescence versus time plot.
-
Protocol: In Vitro ADC Cleavage Assay (HPLC-Based)
This protocol directly measures the release of the payload from an ADC in the presence of purified cathepsin B.
-
Objective: To quantify the rate and extent of drug release from a Val-Cit-linker-containing ADC.
-
Principle: The ADC is incubated with activated Cathepsin B. At various time points, the reaction is stopped, and the amount of released payload is quantified by reverse-phase HPLC or LC-MS.
-
Materials:
-
Val-Cit-linked ADC
-
Purified human Cathepsin B
-
Assay and Activation buffers (as above)
-
Quenching solution (e.g., strong acid like TFA or organic solvent like acetonitrile)
-
HPLC or LC-MS system with a reverse-phase column
-
-
Methodology:
-
Enzyme Activation: Activate Cathepsin B as described in Protocol 5.1. The final enzyme concentration in the reaction is typically in the nanomolar range (e.g., 20 nM).
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) and pre-warmed assay buffer. Equilibrate to 37°C.
-
Initiate Cleavage: Add the activated Cathepsin B solution to the ADC mixture to start the reaction.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a separate tube containing the quenching solution to stop the enzymatic reaction.
-
Sample Preparation: Process the quenched samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to separate the released payload from the antibody components.
-
Analysis: Inject the supernatant containing the released payload onto the HPLC or LC-MS system.
-
Data Interpretation: Quantify the payload peak area and compare it to a standard curve of the free drug. Plot the percentage of released payload against time to determine the cleavage kinetics.
-
Figure 3: Experimental Workflow for In Vitro ADC Cleavage Assay.
Cathepsin B in Broader Cancer Signaling
Beyond its role in ADC activation, cathepsin B is intrinsically involved in cancer pathophysiology. Its overexpression is not merely a convenient trigger for ADCs but an active contributor to tumor progression.
-
Extracellular Matrix (ECM) Degradation: Tumor cells can secrete cathepsin B into the extracellular space. Here, it can degrade components of the ECM, such as collagen and laminin, facilitating tumor cell invasion and metastasis.
-
Apoptosis Regulation: Cathepsin B can have a dual role in apoptosis. Under certain conditions, its release from compromised lysosomes into the cytoplasm can trigger apoptotic pathways. Conversely, it can also participate in pathways that promote cell survival.
Understanding these broader roles is crucial, as targeting cathepsin B could have therapeutic effects beyond enabling ADC efficacy.
Figure 4: Conceptual Roles of Cathepsin B in Cancer.
Conclusion and Future Directions
The cathepsin B-mediated cleavage of the Val-Cit linker is a highly successful and robust strategy for achieving tumor-specific drug release from ADCs. The mechanism relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade. The high expression of cathepsin B in tumors and its optimal activity in the acidic lysosomal environment provide a powerful therapeutic window.
Future research continues to focus on optimizing this system by:
-
Designing novel peptide sequences with enhanced specificity for cathepsin B to reduce off-target cleavage.
-
Modifying linkers to improve stability in preclinical models and potentially in humans.
-
Developing linkers that are sensitive to multiple lysosomal triggers to overcome potential resistance mechanisms.
A thorough understanding of the principles outlined in this guide is fundamental for the rational design and development of the next generation of safe and effective antibody-drug conjugates.
An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption stems from its unique lability under mild basic conditions, which facilitates an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3][4] This guide provides a comprehensive overview of the core principles of Fmoc chemistry, its mechanism of action, detailed experimental protocols, and strategies to mitigate common side reactions.
The Structure and Chemistry of the Fmoc Group
The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing self-coupling and other unwanted reactions during peptide synthesis. It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to avoid the formation of dipeptide side products.
Key Chemical Properties:
-
Base-Lability : The defining feature of the Fmoc group is its susceptibility to cleavage by mild bases, typically secondary amines like piperidine.
-
Acid Stability : It is robust and stable under the acidic conditions used to cleave most side-chain protecting groups and to release the final peptide from the resin.
-
UV Absorbance : The fluorenyl ring system possesses a strong UV absorbance at approximately 300 nm, which allows for real-time spectrophotometric monitoring of the deprotection step during automated synthesis.
Mechanism of Fmoc Protection
The Fmoc group is attached to the α-amino group of an amino acid via a standard nucleophilic substitution reaction. The amino group attacks the electrophilic carbonyl carbon of the Fmoc-OSu or Fmoc-Cl reagent.
Caption: General reaction for the protection of an amino acid with Fmoc-OSu.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.
-
Proton Abstraction : A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This is the rate-determining step.
-
β-Elimination : The resulting carbanion is stabilized by the aromatic fluorenyl system and undergoes β-elimination, releasing carbon dioxide and the free amine of the peptide chain.
-
Adduct Formation : This elimination generates a reactive intermediate called dibenzofulvene (DBF). The excess piperidine in the reaction mixture traps the DBF to form a stable, soluble adduct, which prevents DBF from reacting with the newly liberated amine.
Caption: The E1cB mechanism for Fmoc deprotection using piperidine.
The Role of Fmoc in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most prevalent method for SPPS. It relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile. This orthogonality ensures that side-chain protecting groups remain intact during the repeated cycles of Fmoc removal. The entire peptide is assembled on a solid resin support, which simplifies the purification process by allowing reagents and byproducts to be washed away.
The SPPS cycle is an iterative process involving three main stages: deprotection, amino acid coupling, and washing.
Caption: A typical workflow for one cycle of Fmoc-based SPPS.
Quantitative Data
The efficiency and kinetics of Fmoc deprotection are critical for successful peptide synthesis. The choice of base, its concentration, and the solvent all influence the rate of removal.
Table 1: Fmoc Deprotection Conditions and Kinetics
| Base/Reagent | Concentration | Solvent | Half-life (t½) / Time | Notes |
|---|---|---|---|---|
| Piperidine | 20% (v/v) | DMF | ~6 seconds | Standard and most common condition. |
| Piperidine | 5% (v/v) | DMF | >99% removal in 3 minutes | Effective, but slower than 20%. |
| Piperidine | 1% (v/v) | DMF | ~50% removal in 3 minutes | Incomplete deprotection is likely. |
| DBU/Piperidine | 2% DBU / 2% Piperidine | DMF | Faster than piperidine alone | Useful for sterically hindered or aggregation-prone sequences. |
| NaOH | 0.25 M | (aq.) | Complete in ~20 minutes | Used for solution-phase quantification, not standard SPPS. |
| Pyrrolidine | 20% (v/v) | DMF | Faster than piperidine | More nucleophilic; may increase risk of side reactions like aspartimide formation. |
Table 2: Comparison of Fmoc and Boc Protecting Group Strategies
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., Trifluoroacetic acid, TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Very strong acid-labile (e.g., Bn) or other orthogonal groups |
| Final Cleavage | Strong acid (e.g., TFA cocktail) | Very strong acid (e.g., anhydrous HF) |
| Advantages | Milder conditions, automation-friendly, compatible with sensitive modifications (e.g., phosphorylation). | Better for hydrophobic or aggregation-prone sequences; lower cost of reagents. |
| Disadvantages | Piperidine can cause side reactions; Fmoc-amino acids are more expensive and hydrophobic. | Harsh acidic conditions can degrade sensitive peptides; requires specialized, expensive equipment for HF cleavage. |
Experimental Protocols
The following protocols outline the fundamental manual steps in Fmoc-SPPS.
Protocol 1: Fmoc Protection of an Amino Acid (using Fmoc-OSu)
-
Materials : Amino acid, 10% sodium carbonate solution, dioxane, Fmoc-OSu, dilute HCl, ethyl acetate, anhydrous sodium sulfate.
-
Methodology :
-
Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Separately, dissolve 1.0 equivalent of Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, acidify the reaction mixture with dilute HCl to a pH of ~2.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid, which can be further purified by crystallization or chromatography.
-
Protocol 2: Manual SPPS Cycle
-
Materials : Fmoc-protected peptide-resin, DMF (peptide synthesis grade), 20% (v/v) piperidine in DMF, Fmoc-amino acid, coupling reagent (e.g., HBTU, HATU), base (e.g., DIPEA).
-
Methodology :
-
Resin Swelling : Place the resin in a reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.
-
Fmoc Deprotection : Add the 20% piperidine/DMF solution to the resin. Agitate for an initial 2-5 minutes, drain, then add a fresh portion of the solution and agitate for an additional 15-30 minutes.
-
Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.
-
Amino Acid Coupling :
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for several minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test like the Kaiser test.
-
-
Final Washing : Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents. The cycle is now complete and ready for the next amino acid.
-
Protocol 3: Peptide Cleavage from Resin and Side-Chain Deprotection
-
Materials : Dry peptide-resin, Dichloromethane (DCM), cleavage cocktail (e.g., "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). The cocktail composition depends on the peptide sequence.
-
Methodology :
-
After the final SPPS cycle and Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). The scavengers in the cocktail (phenol, thioanisole, etc.) protect sensitive residues from reactive cations generated during cleavage.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase HPLC.
-
Common Side Reactions in Fmoc-SPPS
While robust, Fmoc chemistry is not without potential complications. Understanding and mitigating these side reactions is crucial for obtaining high-purity peptides.
Table 3: Troubleshooting Common Side Reactions in Fmoc-SPPS
| Side Reaction | Description | Root Causes | Mitigation Strategies |
|---|---|---|---|
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides upon ring-opening. | Prolonged exposure to piperidine, especially for Asp-Gly or Asp-Ser sequences. | Use faster deprotection times; add HOBt to the deprotection solution; use specialized side-chain protecting groups for Asp. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, causing cleavage from the resin and termination of the chain. | Occurs at the dipeptide stage, especially with Proline or Glycine in the first two positions. | Use bulky 2-chlorotrityl resins; couple the first two amino acids as a pre-formed dipeptide. |
| Racemization | Loss of stereochemical integrity, particularly at the C-terminal residue of the activated amino acid. | Over-activation with highly reactive coupling reagents; presence of base. | Use racemization suppressants like HOBt or Oxyma; avoid excess base (DIPEA); use urethane-protected (Fmoc) amino acids. |
| 3-(1-Piperidinyl)alanine Formation | Addition of piperidine to dehydroalanine, formed from base-catalyzed elimination on C-terminal Cys residues. | Occurs with C-terminal Cysteine during Fmoc deprotection. | Use a sterically bulky side-chain protecting group for Cys, such as Trityl (Trt). |
Caption: Simplified pathways for aspartimide and DKP side reactions.
Conclusion
The Fmoc protecting group has revolutionized peptide synthesis, offering a mild, efficient, and versatile methodology that has become the industry standard. Its compatibility with automated synthesizers and a wide range of sensitive amino acid modifications has enabled the routine production of complex peptides for research, diagnostics, and therapeutic development. A thorough understanding of its chemistry, deprotection kinetics, and potential side reactions is essential for researchers to optimize synthesis protocols and achieve high yields of pure target peptides.
References
A Deep Dive into Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The lynchpin of this powerful therapeutic modality is the linker, a chemical bridge that connects the antibody to the payload. The linker's properties are critical to the success of an ADC, dictating its stability in circulation, the mechanism of drug release, and ultimately, its therapeutic index.[1][2] Cleavable linkers, which are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, are the predominant type used in clinically approved and investigational ADCs.[1][2] This guide provides an in-depth technical overview of the core principles of cleavable linkers for researchers, scientists, and drug development professionals.
The Critical Role of Cleavable Linkers
The ideal linker must maintain a stable connection between the antibody and the payload during systemic circulation to prevent premature drug release and off-target toxicity.[3] Upon reaching the target tumor site, the linker must be efficiently cleaved to liberate the cytotoxic agent in its fully active form. Cleavable linkers achieve this delicate balance by exploiting the unique physiological and biochemical characteristics of the tumor microenvironment and the intracellular compartments of cancer cells.
The general mechanism of action for an ADC with a cleavable linker is a multi-step process. This process begins with the ADC binding to a target antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex. Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the payload to exert its cytotoxic effect.
Major Classes of Cleavable Linkers
Cleavable linkers can be broadly categorized based on their cleavage mechanism. The most common types include protease-sensitive, pH-sensitive, and reduction-sensitive linkers.
Protease-Sensitive Peptide Linkers
Peptide linkers are the most widely used class of cleavable linkers in ADCs. They are designed to be substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of cancer cells. This enzymatic cleavage ensures that the payload is released predominantly within the target cells, minimizing systemic exposure.
The most successful and widely used peptide linker is the valine-citrulline (Val-Cit) dipeptide. This linker is efficiently cleaved by cathepsin B, a lysosomal cysteine protease. Other dipeptide linkers, such as valine-alanine (Val-Ala), have also been developed and utilized in approved ADCs. Tetrapeptide linkers, like glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly), are also employed and are known for their enhanced stability in the bloodstream.
pH-Sensitive Hydrazone Linkers
Hydrazone linkers are designed to be stable at the physiological pH of the bloodstream (pH 7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This pH-dependent cleavage mechanism allows for the targeted release of the payload within the intracellular compartments of cancer cells. The first approved ADC, gemtuzumab ozogamicin (Mylotarg), utilized a hydrazone linker. However, a significant drawback of some hydrazone linkers is their potential for slow hydrolysis at physiological pH, which can lead to premature drug release and off-target toxicity.
Reduction-Sensitive Disulfide Linkers
Disulfide linkers exploit the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (GSH), a major intracellular reducing agent, is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM). This steep gradient ensures that disulfide linkers remain stable in the bloodstream but are readily cleaved upon internalization into the cytoplasm of cancer cells, releasing the payload. The release of drugs linked via disulfide bonds often requires cytoplasmic thiol cofactors like glutathione.
β-Glucuronide Linkers
β-glucuronide linkers are a type of enzymatically cleavable linker that are hydrolyzed by the lysosomal enzyme β-glucuronidase. This enzyme is abundant in lysosomes and is also found to be overexpressed in some tumor types, while its activity is low in the systemic circulation. These characteristics contribute to the high stability of β-glucuronide linkers in plasma and selective drug release within the tumor microenvironment or inside tumor cells. A key advantage of β-glucuronide linkers is their hydrophilic nature, which can help to mitigate aggregation issues often associated with hydrophobic drug-linker combinations.
Quantitative Comparison of Cleavable Linkers
The choice of a cleavable linker has a profound impact on the pharmacokinetic properties, efficacy, and safety profile of an ADC. The following table summarizes key quantitative parameters for different classes of cleavable linkers.
| Linker Type | Cleavage Stimulus | Location of Cleavage | Plasma Stability | Bystander Effect | Approved ADC Examples |
| Peptide (Val-Cit) | Cathepsin B | Lysosome | High | Yes | Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), Enfortumab vedotin (Padcev®) |
| Peptide (Val-Ala) | Cathepsin B | Lysosome | High | Yes | Disitamab vedotin (RC48) |
| Peptide (GGFG) | Cathepsin B/L | Lysosome | Very High | Yes | Trastuzumab deruxtecan (Enhertu®) |
| Hydrazone | Acidic pH | Endosome/Lysosome | Moderate | Yes | Gemtuzumab ozogamicin (Mylotarg®) |
| Disulfide | Glutathione | Cytoplasm | Moderate to High | Yes | Mirvetuximab soravtansine (Elahere™) |
| β-Glucuronide | β-glucuronidase | Lysosome/Tumor Microenvironment | High | Yes | Investigational |
Experimental Protocols for Linker Evaluation
A rigorous evaluation of linker stability and cleavage is essential for the development of a successful ADC. The following outlines the methodologies for key experiments.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Separate the ADC from the plasma proteins, for example, by using protein A affinity chromatography or size-exclusion chromatography.
-
Quantify the amount of intact ADC and released payload at each time point using methods such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).
-
Calculate the half-life (t½) of the ADC in plasma.
Lysosomal Cleavage Assay
Objective: To assess the efficiency of payload release from the ADC in a simulated lysosomal environment.
Methodology:
-
Prepare a lysosomal extract from a relevant cancer cell line or use purified lysosomal enzymes (e.g., cathepsin B).
-
Incubate the ADC with the lysosomal extract or purified enzyme at 37°C in an acidic buffer (pH ~5.0).
-
Collect aliquots at various time points.
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor).
-
Quantify the amount of released payload using LC-MS or a fluorescence-based assay if the payload is fluorescent.
-
Determine the rate of linker cleavage.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC in killing target cancer cells.
Methodology:
-
Plate cancer cells expressing the target antigen in a multi-well plate.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Signaling Pathways of Released Payloads
Upon release, the cytotoxic payload interacts with its intracellular target, leading to cell cycle arrest and apoptosis. The specific signaling pathways activated depend on the mechanism of action of the payload.
For instance, auristatins like monomethyl auristatin E (MMAE), which are commonly used with peptide linkers, are potent microtubule inhibitors. They disrupt the microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and PARP cleavage.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. The choice of linker technology is a critical decision in the development of an ADC, with profound implications for its stability, efficacy, and safety profile. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and the experimental methods for their evaluation is paramount for the successful design and clinical translation of next-generation antibody-drug conjugates. As our understanding of tumor biology and protein engineering deepens, we can expect the development of even more sophisticated and selective cleavable linker technologies, further enhancing the therapeutic potential of ADCs in the fight against cancer.
References
Fmoc-Cit-PAB-PNP: A Core Component in Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fmoc-Cit-PAB-PNP, or (9H-Fluoren-9-yl)methyl (S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate, is a crucial building block in the field of bioconjugation and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its basic properties, solubility characteristics, and its mechanistic role in advanced therapeutic strategies.
Core Properties of this compound
This compound is a complex molecule designed with specific functional groups that each play a critical role in its application. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amine, allowing for controlled, stepwise synthesis. The citrulline (Cit) residue is incorporated as part of a peptide linker that can be selectively cleaved by specific enzymes. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of an attached payload. Finally, the p-nitrophenyl (PNP) carbonate is a reactive group that facilitates the conjugation of the linker to a drug molecule.
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C35H33N5O9 | [1] |
| Molecular Weight | 667.7 g/mol | [1] |
| CAS Number | 870487-05-1 | [1] |
| Appearance | Solid | N/A |
| Purity | Typically ≥95% | N/A |
| Storage Conditions | -20°C | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, reaction setup, and purification. While precise quantitative solubility data in a wide range of solvents is not extensively published, qualitative information from various suppliers indicates its solubility in common organic solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving this type of molecule for conjugation reactions. |
| Dichloromethane (DCM) | Soluble | Often used in synthesis and purification steps. |
| N,N-Dimethylformamide (DMF) | Soluble | A versatile solvent for peptide and linker chemistry. |
It is important to note that for many applications, especially in bioconjugation, the use of anhydrous solvents is recommended to prevent hydrolysis of the reactive PNP ester.
Mechanistic Role in Antibody-Drug Conjugates
This compound is a key component of cleavable linkers used in ADCs. The overall strategy is to create a stable linkage between a potent cytotoxic drug and a monoclonal antibody that targets a specific antigen on cancer cells. This ensures that the toxic payload is delivered directly to the tumor site, minimizing systemic toxicity.
The mechanism of action for a linker derived from this compound within an ADC can be visualized as a multi-step process that occurs after the ADC has been internalized by the target cancer cell.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in research and development. The following sections provide methodologies for solubility determination, Fmoc-deprotection, and payload conjugation.
Protocol for Solubility Determination
This protocol provides a general framework for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, DMF, DCM)
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Micro-centrifuge tubes
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a micro-centrifuge tube.
-
Add a defined volume of the selected solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Re-inspect the solution. If it is clear, the compound is soluble at that concentration.
-
If the solid remains undissolved, add an additional known volume of solvent to decrease the concentration and repeat steps 3-6.
-
The solubility can be reported as the highest concentration at which the compound fully dissolves.
Protocol for Fmoc-Deprotection
The removal of the Fmoc protecting group is a standard procedure in peptide synthesis and is necessary to expose the amine for further conjugation.
Materials:
-
This compound (or a derivative)
-
20% Piperidine in DMF (v/v)
-
DMF
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Dissolve the Fmoc-protected compound in DMF in a reaction vessel.
-
Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, or a suitable volume for solution-phase reactions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes.
-
Once the reaction is complete, the piperidine and the dibenzofulvene-piperidine adduct are typically removed by washing (if on solid phase) or by evaporation and subsequent purification.
Protocol for Payload Conjugation
This protocol outlines the general steps for conjugating an amine-containing payload to this compound.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug)
-
Anhydrous DMF or DMSO
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Workflow for Payload Conjugation:
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (typically 1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the payload solution to the linker solution with stirring.
-
Add DIPEA (typically 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours.
-
Monitor the reaction progress by a suitable analytical method such as LC-MS.
-
Upon completion, the reaction mixture is purified, typically by preparative reversed-phase HPLC, to isolate the desired conjugate.
-
The final product should be characterized by mass spectrometry and, if necessary, NMR to confirm its identity and purity.
Handling and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound is typically stored in a tightly sealed container at -20°C to prevent degradation.[1] It is advisable to avoid repeated freeze-thaw cycles of solutions.
This technical guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary.
References
Methodological & Application
Synthesis Protocol for Fmoc-Cit-PAB-PNP Linker: An Application Note for Drug Development Professionals
Introduction
The Fmoc-Cit-PAB-PNP linker is a crucial component in the development of Antibody-Drug Conjugates (ADCs). This cleavable linker system incorporates a citrulline (Cit) residue, which can be selectively cleaved by enzymes like Cathepsin B that are often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the conjugated cytotoxic payload. The p-aminobenzyl alcohol (PAB) spacer ensures efficient drug release, while the p-nitrophenyl (PNP) carbonate group provides a reactive handle for conjugation to amine-containing payloads. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection and further modification. This document provides a detailed, step-by-step protocol for the chemical synthesis of the this compound linker, intended for researchers, scientists, and drug development professionals.
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the protection of L-citrulline, followed by coupling with p-aminobenzyl alcohol to form the core structure, and finally, activation with p-nitrophenyl carbonate.
Caption: Synthetic route for this compound linker.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of the this compound linker.
Step 1: Synthesis of Fmoc-Cit-OH
-
Dissolution: Dissolve L-citrulline (1.1 equivalents) and sodium bicarbonate (2.2 equivalents) in water to a concentration of 0.2 M.
-
Stirring: Stir the solution at room temperature for 1 hour.
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) to the reaction mixture in a 1:1 ratio with water, resulting in an overall concentration of 0.1 M.
-
Fmoc Protection: Add Fmoc chloride (1.0 equivalent) to the solution and stir at room temperature for 24 hours.
-
Work-up: Remove the DME under reduced pressure. Extract the aqueous solution three times with ethyl acetate.
-
Acidification: Acidify the aqueous phase with 2M HCl to a pH of 1, which will result in the formation of a white precipitate.
-
Isolation: Sonicate the mixture with diethyl ether to yield a white solid powder of Fmoc-Cit-OH.
-
Drying: Dry the solid product under vacuum. A yield of over 96% can be expected[1].
Step 2: Synthesis of Fmoc-Cit-PAB-OH
-
Coupling Reaction: In a suitable reaction vessel, combine Fmoc-Cit-OH (from Step 1), p-aminobenzyl alcohol, and a coupling reagent such as HATU.
-
Solvent: Use an appropriate solvent like dimethylformamide (DMF).
-
Purification: After the reaction is complete, purify the product using silica gel flash column chromatography with a mobile phase of 1-12% methanol in dichloromethane.
-
Isolation: The product, Fmoc-Cit-PAB-OH, will be obtained as a yellowish solid with a typical yield of around 80%[1].
Step 3: Synthesis of this compound
This final step activates the hydroxyl group of the PAB moiety for subsequent conjugation to a payload.
-
Dissolution: Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add bis(4-nitrophenyl) carbonate (2.0 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Precipitation: Upon completion of the reaction, add diethyl ether to precipitate the product.
-
Isolation and Washing: Collect the precipitate by filtration, wash it with diethyl ether, and dry it under vacuum to obtain the final product, this compound. An expected yield is approximately 89%[2].
Quantitative Data Summary
The following table summarizes the quantitative data associated with the synthesis of the this compound linker and its intermediates.
| Step | Product | Reagents | Solvents | Reaction Time | Yield |
| 1 | Fmoc-Cit-OH | L-Citrulline, NaHCO₃, Fmoc-Cl | Water, DME | 24 hours | >96%[1] |
| 2 | Fmoc-Cit-PAB-OH | Fmoc-Cit-OH, p-Aminobenzyl alcohol, HATU | DMF | - | ~80%[1] |
| 3 | This compound | Fmoc-Cit-PAB-OH, Bis(4-nitrophenyl) carbonate, DIPEA | DMF | 1 hour | ~89% |
Characterization
The synthesized this compound and its intermediates should be characterized using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of the this compound linker. By following these procedures, researchers and drug development professionals can reliably produce this critical component for the construction of advanced Antibody-Drug Conjugates. The use of this linker facilitates the development of targeted cancer therapies with improved efficacy and reduced off-target toxicity.
References
Application Notes and Protocols for Linking Doxorubicin to Antibodies using Fmoc-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of the chemotherapeutic agent doxorubicin to a monoclonal antibody using the Fmoc-Cit-PAB-PNP linker system.
The this compound (Fluorenylmethyloxycarbonyl-Citrulline-p-Aminobenzyl-p-Nitrophenyl) linker is a protease-cleavable linker designed for the controlled release of the payload within the target cell. The valine-citrulline dipeptide is specifically cleaved by lysosomal enzymes like Cathepsin B, which are often overexpressed in tumor cells. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of unmodified doxorubicin following enzymatic cleavage. The p-nitrophenyl (PNP) carbonate is an activated leaving group that facilitates the initial conjugation of the linker to the amine-containing doxorubicin. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the citrulline allows for a stepwise synthesis of the drug-linker conjugate.
This protocol outlines a multi-step process that involves the initial attachment of doxorubicin to the linker, followed by deprotection and activation of the drug-linker construct with a maleimide group for subsequent conjugation to the thiol groups of a reduced monoclonal antibody.
Experimental Workflow Overview
The overall process for synthesizing the doxorubicin-antibody conjugate is a sequential procedure involving four main stages:
-
Synthesis of the Drug-Linker Construct: Doxorubicin, which contains a primary amine, is reacted with the this compound linker.
-
Activation of the Drug-Linker: The Fmoc protecting group is removed from the citrulline residue, and a maleimide group is introduced to make the drug-linker reactive towards the antibody's thiol groups.
-
Preparation of the Monoclonal Antibody: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups for conjugation.
-
Conjugation and Purification: The maleimide-activated drug-linker is conjugated to the reduced antibody, followed by purification and characterization of the final ADC.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Cit-PAB-Doxorubicin
This protocol describes the reaction of the primary amine of doxorubicin with the p-nitrophenyl (PNP) activated linker.
Materials:
-
This compound
-
Doxorubicin Hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve Reagents:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10-20 mg/mL.
-
Dissolve Doxorubicin Hydrochloride in anhydrous DMF. Add 2-3 equivalents of DIPEA to neutralize the hydrochloride and deprotonate the primary amine.
-
-
Reaction:
-
Slowly add the doxorubicin solution to the this compound solution. A slight molar excess of the linker (1.1-1.3 equivalents) is recommended.
-
Add an additional 2-3 equivalents of DIPEA to the reaction mixture to act as a base and drive the reaction forward.
-
Stir the reaction mixture at room temperature, protected from light, for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS until the doxorubicin starting material is consumed.
-
-
Purification:
-
Upon completion, purify the reaction mixture by preparative reverse-phase HPLC to isolate the Fmoc-Cit-PAB-Doxorubicin conjugate.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a red solid.
-
| Parameter | Value/Condition |
| Solvent | Anhydrous DMF |
| Base | DIPEA (4-6 equivalents total) |
| Reactant Ratio | 1.1-1.3 eq. This compound to 1 eq. Doxorubicin |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Purification | Preparative RP-HPLC |
Protocol 2: Activation of the Drug-Linker
This protocol involves the deprotection of the Fmoc group and the subsequent addition of a maleimide group.
Materials:
-
Fmoc-Cit-PAB-Doxorubicin
-
Piperidine
-
Anhydrous DMF
-
Maleimido-propionic acid N-hydroxysuccinimide ester (SMCC) or similar maleimide reagent
-
DIPEA
Procedure:
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Cit-PAB-Doxorubicin in DMF.
-
Add a solution of 20% piperidine in DMF to the drug-linker solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and piperidine under vacuum.
-
-
Maleimide Addition:
-
Dissolve the deprotected H₂N-Cit-PAB-Doxorubicin in anhydrous DMF.
-
Add 1.5-2.0 equivalents of the maleimide reagent (e.g., SMCC).
-
Add 2-3 equivalents of DIPEA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the resulting Maleimide-Cit-PAB-Doxorubicin by preparative RP-HPLC.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the activated drug-linker as a red solid.
-
Protocol 3: Partial Reduction of the Monoclonal Antibody
This protocol generates free thiol groups on the antibody for conjugation.
Materials:
-
Monoclonal Antibody (in a suitable buffer like PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Desalting column (e.g., Sephadex G-25)
-
Degassed conjugation buffer (e.g., PBS, pH 6.5-7.0 with 1-2 mM EDTA)
Procedure:
-
Prepare Antibody Solution:
-
The antibody should be at a concentration of 5-10 mg/mL in a buffer free of primary amines (like Tris).
-
Add EDTA to the buffer to a final concentration of 1-2 mM to chelate any metal ions that could promote re-oxidation of thiols.
-
-
Prepare TCEP Solution:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same buffer.
-
-
Reduction Reaction:
-
Add a calculated amount of TCEP to the antibody solution. A molar excess of 2-5 equivalents of TCEP per antibody is a common starting point for partial reduction. The exact amount may need to be optimized for the specific antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP immediately after the incubation by passing the solution through a desalting column pre-equilibrated with a degassed conjugation buffer. The slightly lower pH of this buffer helps to stabilize the thiol groups.
-
| Parameter | Value/Condition |
| Reducing Agent | TCEP (2-5 equivalents) |
| Antibody Concentration | 5-10 mg/mL |
| Incubation Time | 1-2 hours |
| Temperature | 37°C |
| Purification | Desalting Column (e.g., G-25) |
Protocol 4: Conjugation of Maleimide-Cit-PAB-Doxorubicin to Reduced Antibody
This protocol describes the final conjugation step to form the ADC.
Materials:
-
Reduced Monoclonal Antibody
-
Maleimide-Cit-PAB-Doxorubicin
-
Water-miscible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Prepare Drug-Linker Solution:
-
Dissolve the purified Maleimide-Cit-PAB-Doxorubicin in a small amount of a water-miscible organic solvent like DMSO to a high concentration (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Immediately after purifying the reduced antibody, add the Maleimide-Cit-PAB-Doxorubicin solution to the antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a typical starting point.
-
The final concentration of the organic solvent should be kept low (ideally <10% v/v) to avoid antibody denaturation.
-
Gently agitate the reaction mixture at room temperature, protected from light, for 1-2 hours.
-
-
Quenching:
-
Add a slight excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups on the drug-linker. Incubate for 20-30 minutes.
-
-
Purification of ADC:
Characterization of the Doxorubicin-ADC
Drug-to-Antibody Ratio (DAR) Determination
The average number of doxorubicin molecules conjugated to each antibody (DAR) is a critical quality attribute.[3]
-
UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and 495 nm (for doxorubicin). The concentrations of the protein and the drug can be calculated using their respective extinction coefficients.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to determine the distribution of different DAR species and calculate the average DAR.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass measurements to determine the number of conjugated drugs.
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths for protein and drug. | Simple, rapid, and requires minimal sample. | Provides an average DAR; less accurate if drug affects protein absorbance. |
| HIC | Separates based on hydrophobicity, which increases with drug load. | Provides information on DAR distribution and heterogeneity. | Requires specialized columns and method development. |
| LC-MS | Measures the mass of the intact or fragmented ADC. | Highly accurate and provides detailed information on DAR distribution. | Requires expensive instrumentation and complex data analysis. |
Stability Analysis
The stability of the ADC is crucial for its therapeutic efficacy and safety.
-
Physical Stability: Assessed by monitoring for aggregation using Size Exclusion Chromatography (SEC) and for changes in conformational stability using techniques like differential scanning calorimetry (DSC).
-
Chemical Stability: Evaluated by measuring the release of the drug-linker from the antibody over time in plasma or serum, typically analyzed by HPLC or LC-MS. Lyophilization with excipients like lactose or sucrose can improve long-term stability.
In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity Assays
The potency of the doxorubicin-ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen. Cells are incubated with varying concentrations of the ADC, and cell viability is measured using assays such as MTT or CellTiter-Glo®. The IC₅₀ value is then determined.
In Vivo Efficacy Studies
The anti-tumor activity of the doxorubicin-ADC is evaluated in vivo using animal models, typically xenograft models where human cancer cells are implanted into immunodeficient mice. Tumor growth is monitored over time in response to treatment with the ADC, and compared to control groups (e.g., vehicle, unconjugated antibody, free doxorubicin).
Mechanism of Action and Signaling Pathway
The doxorubicin-ADC exerts its cytotoxic effect through a multi-step process.
-
Binding and Internalization: The antibody component of the ADC binds to the target antigen on the surface of the cancer cell, and the ADC-antigen complex is internalized via endocytosis.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of proteases like Cathepsin B in the lysosome cleave the valine-citrulline linker.
-
Drug Release and Action: The cleavage of the linker, followed by the self-immolation of the PAB spacer, releases free doxorubicin into the cytoplasm. Doxorubicin then translocates to the nucleus, where it intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
Doxorubicin-induced apoptosis is a complex process that can involve multiple signaling pathways, including the activation of the p53 tumor suppressor pathway and the Notch signaling pathway.
References
Application Notes and Protocols for Site-Specific Antibody Conjugation with Fmoc-Cit-PAB-PNP Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, offering improved homogeneity, stability, and therapeutic index compared to randomly conjugated ADCs. The Fmoc-Cit-PAB-PNP linker is a key enabling technology in the construction of these next-generation biotherapeutics. This linker system incorporates a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl carbamate (PABC) spacer, and a p-nitrophenyl (PNP) carbonate group for conjugation to amine-containing payloads. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates a stepwise synthesis of the linker-payload construct.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound linkers in the development of site-specific ADCs.
Mechanism of Action
The efficacy of an ADC constructed with a Val-Cit-PAB linker is contingent on a precise sequence of events, beginning with antigen binding and culminating in the intracellular release of the cytotoxic payload.
-
Circulation and Tumor Targeting: The ADC circulates systemically in a stable, inactive state. The linker is designed to be stable in plasma, minimizing premature drug release and associated off-target toxicity.[1] The monoclonal antibody component of the ADC directs it to the tumor site, where it binds to its specific target antigen on the surface of cancer cells.
-
Internalization and Lysosomal Trafficking: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The resulting endosome fuses with a lysosome, an organelle containing various hydrolytic enzymes and characterized by a low pH environment.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B, a protease often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide of the linker.[2][3]
-
Self-Immolation and Payload Release: Cleavage of the peptide bond triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released cytotoxic payload can then exert its pharmacological effect, which typically involves interacting with critical intracellular targets such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.
Data Presentation
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of ADCs constructed with Val-Cit-PAB linkers.
| Parameter | Value/Condition | Species | Comments | Reference |
| Plasma Stability (Half-life) | > 7 days | Human | Val-Cit linkers demonstrate high stability in human plasma, crucial for clinical efficacy. | [4] |
| < 1 hour | Mouse | Susceptibility to carboxylesterase 1C (Ces1C) in mouse plasma can complicate preclinical evaluation.[5] | ||
| Cleavage by Cathepsin B | Rapid | In vitro | The Val-Cit dipeptide is efficiently cleaved by cathepsin B in lysosomal conditions. | |
| Drug-to-Antibody Ratio (DAR) | 2.0 - 4.0 | N/A | Site-specific conjugation methods, such as those using engineered cysteines, allow for precise control over the DAR, leading to a more homogeneous product. | |
| In Vitro Cytotoxicity (IC50) | 10 - 100 ng/mL | Various Cancer Cell Lines | Potency is dependent on the payload, target antigen expression, and cell line. |
| Cell Line | Target Antigen | Payload | IC50 (ng/mL) | Reference |
| SK-BR-3 (Breast Cancer) | HER2 | MMAE | ~15 | |
| NCI-N87 (Gastric Cancer) | HER2 | MMAE | ~20 | |
| BT-474 (Breast Cancer) | HER2 | Auristatin | ~30 | |
| MDA-MB-468 (Breast Cancer) | EGFR | MMAE | ~50 |
Experimental Protocols
Protocol 1: Preparation of the Linker-Payload Construct
This protocol describes the reaction of the this compound linker with an amine-containing cytotoxic payload.
Materials:
-
This compound linker
-
Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Reverse-phase flash chromatography system for purification
Procedure:
-
Payload Activation: a. Dissolve the amine-containing payload in anhydrous DMF.
-
Reaction with Linker: a. In a separate flask, dissolve the this compound linker (1.2-1.5 equivalents) in anhydrous DMF. b. Add the payload solution to the linker solution. c. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until completion.
-
Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Purify the Fmoc-Cit-PAB-Payload construct by reverse-phase flash chromatography.
-
Fmoc Deprotection: a. Dissolve the purified Fmoc-Cit-PAB-Payload in DMF. b. Add a solution of 20% piperidine in DMF to the linker-payload solution. c. Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture to obtain the deprotected Cit-PAB-Payload.
Protocol 2: Site-Specific Antibody Conjugation (via Engineered Cysteines)
This protocol outlines the conjugation of the activated linker-payload to a monoclonal antibody with engineered cysteine residues (e.g., a THIOMAB™).
Materials:
-
Engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cit-PAB-Payload construct with a maleimide handle (prepared separately)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction Buffer (e.g., PBS with EDTA)
-
Purification system (e.g., Hydrophobic Interaction Chromatography - HIC, Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution in the reaction buffer at a concentration of 5-10 mg/mL. b. Add a calculated molar excess of the reducing agent (e.g., TCEP) to the antibody solution. The amount of reducing agent will depend on the number of engineered cysteines to be reduced. c. Incubate the reaction at room temperature for 1-2 hours.
-
Conjugation Reaction: a. Dissolve the maleimide-activated Cit-PAB-Payload in a small amount of a compatible organic solvent (e.g., DMF or DMSO). b. Add the dissolved linker-payload to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation. c. Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: a. Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the linker-payload. b. Incubate for 20-30 minutes at room temperature.
-
Purification: a. Purify the resulting ADC using HIC or SEC to remove unconjugated antibody, free linker-payload, and other reaction components.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 20% Isopropanol in 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
Sample Preparation: a. Dilute the purified ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
Chromatography: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes). d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
Visualization of Key Processes
ADC Mechanism of Action
References
Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of Fmoc-Cit-PAB-PNP ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic drug (payload), and a chemical linker connecting the two. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences its efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures potent anti-tumor activity while minimizing off-target toxicity. Therefore, accurate and robust analytical methods for DAR determination are paramount during ADC development and manufacturing.
This document provides detailed application notes and experimental protocols for determining the DAR of ADCs synthesized using the Fmoc-Cit-PAB-PNP linker. This linker system incorporates a valine-citrulline (Val-Cit) dipeptide that is cleavable by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1] The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon cleavage of the Val-Cit moiety.[2]
The following sections will detail three commonly employed analytical techniques for DAR determination:
-
UV-Vis Spectroscopy for a rapid estimation of the average DAR.
-
Hydrophobic Interaction Chromatography (HIC) for resolving ADC species with different drug loads.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with mass spectrometry, for a detailed analysis of drug distribution on the antibody light and heavy chains.
Experimental Protocols
Average DAR Determination by UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and convenient method for determining the average DAR of an ADC.[][4][5] This technique relies on the Beer-Lambert law and requires that the antibody and the cytotoxic drug have distinct absorbance maxima.
Principle: By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug), and knowing the molar extinction coefficients of both the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated.
Protocol:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the naked monoclonal antibody (ε_mAb_) at 280 nm and at the maximum absorbance wavelength of the drug (λ_max_).
-
Accurately determine the molar extinction coefficient of the drug-linker construct (ε_drug_) at 280 nm and at its λ_max_. This should be done in a solvent that is compatible with the final ADC formulation buffer.
-
-
Sample Preparation:
-
Prepare a solution of the purified this compound ADC in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be such that the absorbance at 280 nm falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Use the same buffer as a blank for baseline correction.
-
-
UV-Vis Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
DAR Calculation:
-
The concentration of the antibody and the drug in the ADC solution can be calculated using the following equations, which account for the contribution of each component at both wavelengths:
-
A_280_ = (ε_mAb,280_ * C_mAb_) + (ε_drug,280_ * C_drug_)
-
A_λmax_ = (ε_mAb,λmax_ * C_mAb_) + (ε_drug,λmax_ * C_drug_)
-
-
Solve these simultaneous equations for C_mAb_ and C_drug_.
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
Average DAR = C_drug_ / C_mAb_
-
-
Data Presentation:
| Parameter | Symbol | Value | Units |
| Molar Extinction Coefficient of mAb at 280 nm | ε_mAb,280_ | User Determined | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of mAb at λ_max_ | ε_mAb,λmax_ | User Determined | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 280 nm | ε_drug,280_ | User Determined | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at λ_max_ | ε_drug,λmax_ | User Determined | M⁻¹cm⁻¹ |
| Absorbance of ADC at 280 nm | A_280_ | Measured | AU |
| Absorbance of ADC at λ_max_ | A_λmax_ | Measured | AU |
| Calculated Antibody Concentration | C_mAb_ | Calculated | M |
| Calculated Drug Concentration | C_drug_ | Calculated | M |
| Average DAR | - | Calculated | - |
Workflow for UV-Vis DAR Determination:
Caption: Workflow for average DAR determination using UV-Vis spectroscopy.
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different numbers of conjugated drugs. The separation is based on the hydrophobicity of the ADC molecules; as the number of hydrophobic drug-linkers increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column.
Principle: ADC species with different DAR values (DAR 0, DAR 2, DAR 4, etc. for cysteine-linked ADCs) are separated based on their hydrophobicity using a decreasing salt gradient. The area of each peak in the chromatogram corresponds to the relative abundance of that species, allowing for the calculation of the weighted average DAR.
Protocol:
-
Materials and Reagents:
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
-
-
Instrumentation:
-
HPLC or UPLC system with a UV detector (set to 280 nm).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of the different DAR species.
-
Injection Volume: 10-50 µg of ADC sample.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to the different drug-loaded species (DAR 0, DAR 2, etc.).
-
Calculate the percentage of the total peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (%Area_i_ × DAR_i_) / 100
-
Where %Area_i_ is the percentage of the total peak area for the species with a DAR of DAR_i_.
-
-
Data Presentation:
| DAR Species (DAR_i_) | Retention Time (min) | Peak Area | % of Total Area (%Area_i_) |
| 0 | Measured | Measured | Calculated |
| 2 | Measured | Measured | Calculated |
| 4 | Measured | Measured | Calculated |
| 6 | Measured | Measured | Calculated |
| 8 | Measured | Measured | Calculated |
| Total | - | Sum of Areas | 100 |
| Weighted Average DAR | - | - | Calculated |
Logical Diagram of HIC Separation:
Caption: Principle of ADC separation by Hydrophobic Interaction Chromatography.
DAR Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is another valuable technique for DAR determination, particularly for cysteine-linked ADCs. This method typically involves the reduction of the ADC to separate the light and heavy chains.
Principle: The ADC is treated with a reducing agent (e.g., DTT or TCEP) to break the interchain disulfide bonds, yielding light chains (LC) and heavy chains (HC). The resulting mixture is then separated by RP-HPLC. The chromatogram will show peaks for the unconjugated LC and HC, as well as for the drug-conjugated forms (e.g., LC-Drug1, HC-Drug1, HC-Drug2, HC-Drug3). By integrating the peak areas, the distribution of the drug on each chain can be determined, and the average DAR can be calculated.
Protocol:
-
Sample Preparation (Reduction):
-
To approximately 100 µg of ADC in a suitable buffer, add a reducing agent such as DTT to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes.
-
-
Materials and Reagents:
-
RP-HPLC column (e.g., a C4 or C8 column suitable for protein separation)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reduced ADC sample
-
-
Instrumentation:
-
HPLC or UPLC system with a UV detector (set to 280 nm) and preferably coupled to a mass spectrometer (LC-MS) for peak identification.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 60-80 °C (to improve peak shape)
-
Gradient: A linear gradient from approximately 20% Mobile Phase B to 60% Mobile Phase B over 20-30 minutes. The gradient should be optimized for the specific ADC.
-
Injection Volume: 10-20 µg of reduced ADC.
-
-
Data Analysis:
-
Identify and integrate the peaks for the unconjugated and conjugated light and heavy chains. Mass spectrometry is highly recommended for unambiguous peak identification.
-
Calculate the weighted average number of drugs per light chain (DAR_LC_) and per heavy chain (DAR_HC_):
-
DAR_LC_ = (Area_LC-Drug1_) / (Area_LC_ + Area_LC-Drug1_)
-
DAR_HC_ = (Area_HC-Drug1_ + 2 × Area_HC-Drug2_ + 3 × Area_HC-Drug3_) / (Area_HC_ + Area_HC-Drug1_ + Area_HC-Drug2_ + Area_HC-Drug3_)
-
-
Calculate the overall average DAR for the ADC (assuming a standard IgG structure with 2 light and 2 heavy chains):
-
Average DAR = 2 × DAR_LC_ + 2 × DAR_HC_
-
-
Data Presentation:
| Chain Fragment | Retention Time (min) | Peak Area |
| Light Chain (LC) | Measured | Measured |
| LC-Drug1 | Measured | Measured |
| Heavy Chain (HC) | Measured | Measured |
| HC-Drug1 | Measured | Measured |
| HC-Drug2 | Measured | Measured |
| HC-Drug3 | Measured | Measured |
| Calculated DAR_LC_ | - | Calculated |
| Calculated DAR_HC_ | - | Calculated |
| Overall Average DAR | - | Calculated |
Experimental Workflow for RP-HPLC DAR Determination:
Caption: Workflow for DAR determination by RP-HPLC after reduction of the ADC.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. This document has provided detailed protocols for three widely used analytical methods: UV-Vis spectroscopy, Hydrophobic Interaction Chromatography, and Reversed-Phase HPLC. Each method offers distinct advantages. UV-Vis is a quick and simple method for determining the average DAR. HIC provides valuable information on the distribution of different drug-loaded species. RP-HPLC, especially when coupled with mass spectrometry, allows for a detailed characterization of the drug distribution on the individual antibody chains. The choice of method will depend on the specific requirements of the analysis, the stage of development, and the available instrumentation. For comprehensive characterization of this compound ADCs, a combination of these orthogonal techniques is often recommended.
References
- 1. Purchase Directly from Fmoc-Val-Cit-PAB-PNP | China Fmoc-Val-Cit-PAB-PNP Supplies [liwei-peptide.com]
- 2. benchchem.com [benchchem.com]
- 4. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIC-HPLC Method for ADC Drug Load Distribution Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic small molecule drug.[1][2][3][4] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent. The manufacturing of ADCs, particularly those involving conjugation to cysteine or lysine residues, results in a heterogeneous mixture of species with a varying number of drug molecules attached to each antibody.[3]
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drugs conjugated to the mAb. DAR significantly impacts the ADC's safety and efficacy; low drug loading can diminish potency, whereas high loading may negatively affect pharmacokinetics and increase toxicity. Therefore, robust analytical methods are required to accurately quantify the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC) coupled with High-Performance Liquid Chromatography (HPLC) is the gold-standard and preferred method for determining the DAR and drug load distribution of ADCs. HIC operates under mild, non-denaturing conditions, preserving the native structure of the ADC during analysis. The separation principle is based on the hydrophobicity of the ADC species, which increases with the number of conjugated (and typically hydrophobic) drug molecules. This allows for the resolution of unconjugated antibodies (DAR=0) from drug-conjugated species (DAR=2, 4, 6, 8, etc.).
Principle of HIC Separation for ADCs
HIC separates molecules based on differences in their surface hydrophobicity. The process involves a stationary phase with hydrophobic ligands (e.g., butyl, phenyl) and a mobile phase gradient that transitions from high to low salt concentration.
-
Binding: In a high-salt mobile phase (e.g., containing ammonium sulfate), the hydration shell around the protein is reduced, exposing hydrophobic regions. This promotes the interaction and binding of the ADC species to the hydrophobic stationary phase.
-
Elution: A decreasing salt gradient increases the polarity of the mobile phase, re-solvating the proteins. This weakens the hydrophobic interactions, causing the ADC species to elute from the column.
-
Separation by DAR: Since the conjugated drug payloads are typically hydrophobic, the overall hydrophobicity of the ADC increases with the drug load. Consequently, the unconjugated mAb (least hydrophobic) elutes first, followed sequentially by species with increasing DAR values. The most hydrophobic, highest-DAR species are retained the longest and elute last.
Caption: HIC separates ADCs based on hydrophobicity, with low-DAR species eluting first.
Detailed Experimental Protocol
This protocol provides a generic starting point for the analysis of a cysteine-linked ADC, such as Trastuzumab-vcMMAE or Brentuximab Vedotin. Method optimization is often required based on the specific ADC's characteristics.
Instrumentation and Materials
-
HPLC System: A biocompatible UPLC or HPLC system is recommended to withstand high-salt mobile phases (e.g., Agilent 1260/1290 Infinity II Bio-inert LC, Waters ACQUITY UPLC H-Class).
-
Detector: UV/Vis or Diode Array Detector (DAD).
-
HIC Column:
-
TSKgel Butyl-NPR, 4.6 x 100 mm, 2.5 µm
-
Agilent AdvanceBio HIC, 4.6 x 100 mm, 3.5 µm
-
MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm
-
-
Reagents:
-
Ammonium Sulfate ((NH₄)₂SO₄), HPLC grade or higher
-
Sodium Phosphate (monobasic and dibasic), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Ultrapure water
-
Mobile Phase Preparation
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 5-20% v/v Isopropanol.
-
Note: The addition of an organic solvent like IPA to Mobile Phase B is often necessary to facilitate the elution of highly hydrophobic, high-DAR species.
-
Sample Preparation
-
Allow the ADC sample to reach room temperature.
-
Dilute the ADC to a final concentration of 1-2 mg/mL using Mobile Phase A or another suitable buffer like PBS.
-
If necessary, centrifuge the sample to remove any particulates before transferring to an HPLC vial.
HPLC Method Parameters
The following parameters can be used as a starting point for method development.
| Parameter | Recommended Setting |
| Column | TSKgel Butyl-NPR, 4.6 x 10 cm |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄ in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 / 20% IPA |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL (containing 10-20 µg of ADC) |
| Gradient | 0% to 100% B over 20-30 minutes |
Example Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 20.0 | 100 |
| 25.0 | 100 |
| 25.1 | 0 |
| 30.0 | 0 |
Data Analysis and DAR Calculation
-
Peak Integration: Integrate the peaks in the resulting chromatogram. Each peak corresponds to an ADC species with a specific number of conjugated drugs (e.g., DAR 0, DAR 2, DAR 4, etc.).
-
Peak Identification: Peak assignment can be confirmed by fractionating each peak and analyzing it via mass spectrometry (MS), although typically the elution order is predictable.
-
Calculate Average DAR: The average DAR is the weighted average of the different drug-loaded species, calculated from the relative peak area of each species. The formula is:
Average DAR = Σ (Relative Peak Area %ᵢ × DARᵢ) / 100
Where:
-
Relative Peak Area %ᵢ is the percentage area of the peak corresponding to the i-th species.
-
DARᵢ is the drug-to-antibody ratio for that species (e.g., 0, 2, 4, 6, 8).
-
Data Presentation and Visualization
Sample Data Summary
The results of an HIC-HPLC analysis can be summarized in a table for clarity and easy comparison.
Table 1: Drug Load Distribution for a Cysteine-Linked ADC (Example)
| Peak ID | Retention Time (min) | DAR Species | Relative Peak Area (%) |
| 1 | 8.5 | DAR 0 | 10.5 |
| 2 | 12.1 | DAR 2 | 25.0 |
| 3 | 14.8 | DAR 4 | 45.0 |
| 4 | 16.9 | DAR 6 | 15.5 |
| 5 | 18.5 | DAR 8 | 4.0 |
| Total | 100.0 |
Sample Average DAR Calculation (based on Table 1):
-
Average DAR = [(10.5 × 0) + (25.0 × 2) + (45.0 × 4) + (15.5 × 6) + (4.0 × 8)] / 100
-
Average DAR = [0 + 50 + 180 + 93 + 32] / 100
-
Average DAR = 3.55
Workflow and Logic Diagrams
Caption: Workflow for ADC DAR analysis from sample preparation to final calculation.
Caption: The logical flow from higher DAR to later elution time in HIC.
Method Optimization and Troubleshooting
Developing a robust HIC method often requires empirical optimization of several parameters.
-
Column Selection: Columns with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether) offer varying selectivities. Butyl phases are a common starting point for typical ADCs.
-
Salt Type and Concentration: Ammonium sulfate is the most common salt. The starting concentration in Mobile Phase A should be high enough to ensure retention of the least hydrophobic species (DAR=0) but not so high as to cause protein precipitation. For MS compatibility, volatile salts like ammonium tartrate can be used.
-
Organic Modifier: For very hydrophobic ADCs, adding a small percentage of an organic solvent like isopropanol or acetonitrile to the mobile phase can improve peak shape and ensure elution of high-DAR species.
-
pH: Mobile phase pH can influence the charge and conformation of the ADC, thereby affecting its hydrophobicity and retention. Operating near neutral pH (6.8-7.0) is common.
-
Temperature: Increasing column temperature generally decreases retention time but may affect resolution. A constant, controlled temperature (e.g., 25 °C) is critical for reproducibility.
Conclusion
The HIC-HPLC method provides a reliable and high-resolution approach for the detailed characterization of ADC drug load distribution. As a non-denaturing technique, it is uniquely suited to analyze the intact ADC, providing critical information on the average DAR and the relative abundance of each drug-conjugated species. Accurate determination of these parameters is essential for process control, lot release, and ensuring the overall quality, safety, and efficacy of ADC therapeutics.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Val-Cit Linkers
Introduction
The Valine-Citrulline (Val-Cit) dipeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs).[][2] Its primary function is to stably connect a potent cytotoxic payload to a monoclonal antibody, ensuring the drug remains inactive and attached while in systemic circulation.[] Upon internalization of the ADC into a target cancer cell, the Val-Cit linker is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[][4] This enzymatic cleavage triggers the release of the cytotoxic drug directly inside the cancer cell, maximizing its therapeutic efficacy while minimizing off-target toxicity to healthy tissues.
These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of the Fmoc-Val-Cit-OH dipeptide, a key precursor for constructing Val-Cit-PABC (p-aminobenzyl carbamate) based linkers used in ADCs like Adcetris® (Brentuximab Vedotin). The methodology leverages the acid-labile 2-chlorotrityl chloride (2-CTC) resin, which allows for the synthesis of the protected dipeptide that can be cleaved while keeping side-chain protecting groups intact for subsequent solution-phase chemistry.
Principle of Solid-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). The process begins by attaching the C-terminal amino acid (Citrulline) to the resin. The Nα-protecting group (Fmoc) is then removed, and the next protected amino acid (Valine) is coupled to the newly exposed amine. This cycle of deprotection and coupling is repeated until the desired dipeptide is synthesized. Finally, the completed dipeptide is cleaved from the resin.
Mechanism of Action: Cathepsin B Cleavage
The Val-Cit linker is designed for selective cleavage by Cathepsin B within the lysosome. After the ADC is internalized, it is trafficked to the lysosome where the acidic environment and high concentration of proteases facilitate its degradation. Cathepsin B recognizes and hydrolyzes the peptide bond between Citrulline and the p-aminobenzyl carbamate (PABC) spacer. This initial cleavage initiates a self-immolative cascade of the PABC spacer, leading to the traceless release of the unmodified, active cytotoxic payload into the cell's cytoplasm.
Experimental Protocols
This section provides detailed step-by-step protocols for the manual solid-phase synthesis of Fmoc-Val-Cit-OH.
Materials and Reagents
| Reagent/Material | Abbreviation | Purpose |
| 2-Chlorotrityl chloride (2-CTC) Resin | 2-CTC Resin | Solid support |
| Nα-Fmoc-L-Citrulline | Fmoc-Cit-OH | First amino acid |
| Nα-Fmoc-L-Valine | Fmoc-Val-OH | Second amino acid |
| Dichloromethane | DCM | Solvent (swelling, washing) |
| N,N-Dimethylformamide | DMF | Solvent (swelling, coupling, washing) |
| N,N-Diisopropylethylamine | DIEA | Base for loading and coupling |
| Piperidine | - | Reagent for Fmoc deprotection |
| Methanol | MeOH | Capping agent |
| HATU | HATU | Coupling reagent |
| Trifluoroacetic acid | TFA | Cleavage reagent |
| Diethyl ether (cold) | - | Precipitation of cleaved peptide |
Protocol 1: Loading of Fmoc-Cit-OH onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the first amino acid, Fmoc-Citrulline, to the 2-CTC resin. The 2-CTC resin is highly acid-sensitive, allowing for mild cleavage conditions that preserve the final peptide's C-terminal carboxylic acid.
-
Resin Swelling : Swell 2-CTC resin (1.0 eq, e.g., 1.0 g, ~1.5 mmol/g loading) in DCM (~10 mL/g) in a reaction vessel for 30 minutes. Drain the solvent.
-
Amino Acid Solution Preparation : In a separate flask, dissolve Fmoc-Cit-OH (1.5 eq.) in DCM (or a minimal amount of DMF if solubility is an issue, then dilute with DCM).
-
Loading Reaction : Add the Fmoc-Cit-OH solution to the swollen resin. Add DIEA (3.0 eq.) to the slurry. Agitate the mixture at room temperature for 2-4 hours.
-
Capping : To cap any unreacted chlorotrityl sites, add methanol (0.8 mL/g of resin) to the vessel and agitate for 30 minutes.
-
Washing : Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Drying and Quantification (Optional) : A small sample of the resin can be dried in vacuo to determine the loading efficiency by weight gain or by spectrophotometric analysis of the dibenzofulvene-piperidine adduct after Fmoc deprotection.
Table 1: Reagents for Loading Fmoc-Cit-OH onto 2-CTC Resin
| Reagent | Molar Equivalents (relative to resin capacity) | Purpose |
| Fmoc-Cit-OH | 1.5 - 2.0 | First amino acid |
| DIEA | 3.0 - 4.0 | Base catalyst |
| Methanol | ~10.0 | Capping agent |
Protocol 2: Iterative Deprotection and Coupling for Valine Addition
This protocol outlines the standard cycle for elongating the peptide chain.
A. Fmoc Deprotection
-
Wash the Fmoc-Cit-resin with DMF (3x).
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
B. Fmoc-Val-OH Coupling
-
Activation Solution : In a separate vial, dissolve Fmoc-Val-OH (3.0 eq.), HATU (2.9 eq.), and DIEA (6.0 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected Cit-resin. Agitate the mixture at room temperature for 2 hours.
-
Washing : Drain the coupling solution and wash the resin with DMF (3x) followed by DCM (3x).
-
Completion Check (Optional) : Perform a Kaiser test on a few beads of resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be required.
Table 2: Reagents for Fmoc-Val-OH Coupling
| Reagent | Molar Equivalents (relative to initial resin loading) | Purpose |
| Fmoc-Val-OH | 3.0 | Second amino acid |
| HATU | 2.9 | Coupling (activating) agent |
| DIEA | 6.0 | Base |
Protocol 3: Cleavage of the Protected Dipeptide from Resin
This protocol uses a mild acidic solution to cleave the dipeptide from the 2-CTC resin while keeping the Fmoc and any side-chain protecting groups intact.
-
Resin Preparation : Wash the final Fmoc-Val-Cit-resin with DCM (5x) to remove DMF. Dry the resin under a stream of nitrogen for 15-30 minutes.
-
Cleavage Cocktail : Prepare a cleavage solution of 1-2% TFA in DCM. Alternative milder cocktails like 20% hexafluoroisopropanol (HFIP) in DCM can also be used.
-
Cleavage Reaction : Add the cleavage solution to the resin (~10 mL/g) and agitate for 2 minutes. Drain the filtrate into a flask containing a scavenger base like pyridine (~10% of the TFA volume) to neutralize the acid.
-
Repeat the cleavage step (step 3) three to four more times, collecting the filtrate in the same flask.
-
Solvent Evaporation : Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
Precipitation : Add cold diethyl ether to the concentrated residue to precipitate the protected dipeptide.
-
Isolation : Collect the solid precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry in vacuo.
Protocol 4: Purification and Analysis
-
Purification : Purify the crude Fmoc-Val-Cit-OH product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis : Confirm the identity and purity of the final product using analytical LC-MS to verify the correct mass and HPLC to determine purity. Lyophilize the pure fractions to obtain the final product as a white solid.
Summary of Quantitative Data
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis. Yields and purity are highly dependent on the efficiency of each step.
Table 3: Summary of Synthesis Parameters and Expected Results
| Step | Key Reagents | Time | Expected Yield/Loading | Purity (Post-HPLC) |
| Resin Loading | Fmoc-Cit-OH, DIEA | 2-4 h | 0.8 - 1.2 mmol/g | N/A |
| Coupling | Fmoc-Val-OH, HATU, DIEA | 2 h | >98% coupling efficiency | N/A |
| Cleavage & Isolation | 1-2% TFA in DCM | ~10 min | >90% (crude) | N/A |
| Final Product | N/A | N/A | 60-80% (overall) | >95% |
References
Application Notes and Protocols for the Purification of Fmoc-Cit-PAB-PNP Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of antibody-drug conjugates (ADCs) synthesized using the Fmoc-Cit-PAB-PNP linker. This cleavable linker system is designed for the targeted delivery of cytotoxic payloads to tumor cells, where the linker is cleaved by intracellular enzymes, releasing the active drug. Effective purification is paramount to ensure a homogenous product with a defined drug-to-antibody ratio (DAR), high purity, and low levels of process-related impurities, all of which are critical for therapeutic efficacy and safety.
Introduction to this compound ADCs and Purification Strategies
The this compound linker is a protease-cleavable linker that connects a cytotoxic drug to a monoclonal antibody (mAb). The citrulline-p-aminobenzyl (Cit-PAB) portion is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The p-nitrophenyl (PNP) carbonate group serves as an activated leaving group for conjugation to an amine-containing payload, while the fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group used during linker synthesis.
Following the conjugation reaction, the crude ADC mixture is heterogeneous, containing the desired ADC with various DARs, unconjugated mAb, free drug-linker, and process-related aggregates. A multi-step purification strategy is therefore essential to isolate the desired ADC species. The primary techniques employed are:
-
Hydrophobic Interaction Chromatography (HIC): For the separation of ADC species with different drug-to-antibody ratios (DAR).
-
Size Exclusion Chromatography (SEC): For the removal of high molecular weight species (aggregates) and low molecular weight impurities (free drug-linker).
-
Ion Exchange Chromatography (IEX): For the separation of charge variants of the ADC.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Primarily used for analytical characterization, such as determining the average DAR.
Mechanism of Action: Intracellular Cleavage of the Cit-PAB Linker
The targeted cell killing mechanism of a Cit-PAB linker-based ADC is initiated upon binding of the ADC to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized via endocytosis.
Experimental Protocols
The following protocols are provided as a general guide. Optimization will be necessary for specific antibodies, payloads, and linker-drug conjugates.
Synthesis of the Drug-Linker Conjugate
This protocol outlines the reaction of an amine-containing payload with the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Purify the resulting drug-linker conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
Conjugation to the Monoclonal Antibody
This protocol describes the conjugation of the drug-linker to a thiol-engineered monoclonal antibody. For native antibodies, a reduction step to generate free thiols from interchain disulfides would be required prior to conjugation.
Materials:
-
Thiol-engineered monoclonal antibody
-
Drug-linker conjugate
-
Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)
-
Co-solvent (e.g., DMSO)
-
Quenching agent (e.g., N-acetylcysteine)
Procedure:
-
Prepare the antibody in the conjugation buffer.
-
Dissolve the drug-linker conjugate in a minimal amount of co-solvent.
-
Add the drug-linker solution to the antibody solution at a desired molar ratio (e.g., 4-8 fold excess of drug-linker).
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Quench any unreacted thiols by adding an excess of N-acetylcysteine.
-
Proceed immediately to purification.
Purification Workflow and Technique Selection
A typical purification workflow for a this compound ADC involves a multi-step chromatographic process to remove impurities and isolate the desired ADC species. The choice and order of purification techniques depend on the specific impurity profile of the crude ADC mixture.
Hydrophobic Interaction Chromatography (HIC) Protocol
HIC separates molecules based on their hydrophobicity. Since the drug-linker is hydrophobic, ADCs with higher DAR values will be more hydrophobic and bind more tightly to the HIC resin.
Illustrative HIC Parameters:
| Parameter | Condition |
| Column | Phenyl Sepharose, Butyl Sepharose, or similar |
| Mobile Phase A | 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 100-150 cm/hr |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 20 column volumes (CV) |
| Detection | UV at 280 nm |
Procedure:
-
Equilibrate the HIC column with 5-10 CV of Mobile Phase A.
-
Adjust the crude ADC sample to a final ammonium sulfate concentration of approximately 1.5 M.
-
Load the sample onto the column.
-
Wash the column with 3-5 CV of Mobile Phase A to remove unbound material.
-
Elute the bound ADC species using the linear gradient. ADC species will elute in order of increasing DAR.
-
Collect fractions corresponding to the desired DAR species.
Size Exclusion Chromatography (SEC) Protocol
SEC separates molecules based on their size. It is effective for removing high molecular weight aggregates and low molecular weight free drug-linker.
Illustrative SEC Parameters:
| Parameter | Condition |
| Column | Sephacryl S-200 HR, Superdex 200, or similar |
| Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Sample Volume | < 2-5% of total column volume |
| Detection | UV at 280 nm |
Procedure:
-
Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Inject the HIC-purified and concentrated ADC sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Collect fractions corresponding to the monomeric ADC peak. Aggregates will elute first, followed by the monomeric ADC, and then small molecule impurities.
Ion Exchange Chromatography (IEX) Protocol
IEX separates molecules based on their net surface charge. It is used to separate charge variants of the ADC that may arise from post-translational modifications of the antibody. Cation exchange chromatography (CEX) is commonly used for mAbs.[1][2]
Illustrative CEX Parameters:
| Parameter | Condition |
| Column | Strong or weak cation exchange resin |
| Mobile Phase A | 20 mM Sodium Acetate, pH 5.0 |
| Mobile Phase B | 20 mM Sodium Acetate, 1 M NaCl, pH 5.0 |
| Flow Rate | 1.0 mL/min |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes |
| Detection | UV at 280 nm |
Procedure:
-
Equilibrate the CEX column with Mobile Phase A.
-
Buffer exchange the SEC-purified ADC sample into Mobile Phase A.
-
Load the sample onto the column.
-
Wash the column with Mobile Phase A.
-
Elute the bound ADC species using the salt gradient.
-
Collect fractions of the main peak.
Analytical Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
RP-HPLC is a powerful analytical technique for determining the average DAR of an ADC. The analysis is typically performed on the reduced ADC, separating the light and heavy chains.
Illustrative RP-HPLC Parameters:
| Parameter | Condition |
| Column | C4 or C8 reverse-phase column |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 60-80°C |
| Gradient | A suitable gradient to separate light and heavy chains with different drug loads |
| Detection | UV at 280 nm and 254 nm |
Procedure:
-
Reduce the ADC sample using a reducing agent like DTT or TCEP.
-
Inject the reduced sample onto the RP-HPLC system.
-
Separate the light and heavy chains and their drug-conjugated forms using the gradient.
-
Calculate the average DAR based on the peak areas of the different species.[3][4]
Summary of Purification Techniques and Expected Outcomes
The following table summarizes the primary application and expected outcome for each purification technique.
| Purification Technique | Primary Application | Expected Outcome |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species with different DARs.[] | Fractions containing ADCs with a specific DAR (e.g., DAR2, DAR4). |
| Size Exclusion Chromatography (SEC) | Removal of aggregates and small molecule impurities. | Purified monomeric ADC with >98% purity. |
| Ion Exchange Chromatography (IEX) | Separation of charge variants. | Homogenous ADC with respect to surface charge. |
| Reversed-Phase HPLC (RP-HPLC) | Analytical determination of average DAR. | Quantitative data on the distribution of drug-loaded species. |
Logical Relationship for Purification Strategy Selection
The selection of a purification strategy is a logical process based on the desired purity and characterization of the final ADC product.
References
Application Notes and Protocols for In Vitro Cell-Based Assays for ADC Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The therapeutic principle of an ADC relies on the specificity of a monoclonal antibody for a tumor-associated antigen, coupled with the cell-killing power of a cytotoxic payload.[3] A critical phase in the preclinical development of ADCs is the comprehensive in vitro evaluation of their cytotoxic potential.[4] This document provides detailed application notes and protocols for a suite of essential cell-based assays to characterize ADC efficacy, including target-dependent cytotoxicity, the bystander effect, and performance in three-dimensional (3D) tumor models.
Target-Dependent Cytotoxicity Assays
The primary function of an ADC is to specifically kill cancer cells that express the target antigen.[5] Standard cytotoxicity assays are employed to quantify the potency of an ADC, typically by determining the half-maximal inhibitory concentration (IC50). Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used colorimetric methods to assess cell viability. These assays measure the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of living cells.
Diagram: General Workflow for ADC In Vitro Cytotoxicity Assays
Caption: General workflow for ADC in vitro cytotoxicity assays.
Experimental Protocol: MTT Assay for Target-Dependent Cytotoxicity
This protocol details the measurement of ADC-mediated cytotoxicity on both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Ag+ and Ag- cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of complete medium.
-
Plate both Ag+ and Ag- cells in separate plates or designated sections of a plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium.
-
Add 50 µL of the prepared ADC solutions to the respective wells.
-
Add 50 µL of fresh medium to the untreated control and blank wells.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (four-parameter logistic model).
Data Presentation: Comparative Cytotoxicity of ADCs
Table 1: Comparative Cytotoxicity (IC50) of ADCs in 2D Cell Culture
| ADC | Target | Payload | Cell Line | Target Expression | IC50 (nM) | Reference(s) |
| Trastuzumab-vc-MMAE | HER2 | MMAE | N87 | High | ~0.1 | |
| Trastuzumab-vc-MMAE | HER2 | MMAE | MCF7 | Low | ~350 | |
| T-DM1 | HER2 | DM1 | SK-BR-3 | High | >0.1 | |
| T-CUS 245C | HER2 | CUS 245C | SK-OV-3 | High | 0.07 ± 1.23 | |
| T-DM1 | HER2 | DM1 | SKOV3 | High | 3.2 | |
| T-vcMMAE | HER2 | MMAE | SKOV3 | High | 1.02 |
Bystander Effect Assays
The "bystander effect" is a crucial mechanism for some ADCs, where the cytotoxic payload, upon release from the target cell, can diffuse and kill neighboring antigen-negative cells. This is particularly important for treating heterogeneous tumors with varied antigen expression. The bystander effect is typically evaluated using co-culture assays or conditioned medium transfer assays.
Diagram: ADC Mechanism of Action and Bystander Effect
Caption: ADC mechanism of action and the bystander effect.
Experimental Protocol: Co-culture Bystander Effect Assay
This protocol assesses the ability of an ADC's payload to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells. The Ag- cells are typically labeled with a fluorescent protein (e.g., GFP) for specific quantification.
Materials:
-
Ag+ cell line
-
Ag- cell line stably expressing GFP (GFP-Ag-)
-
Complete cell culture medium
-
ADC
-
96-well plates (black, clear bottom for fluorescence)
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in 100 µL of complete medium.
-
As controls, seed monocultures of Ag+ cells and GFP-Ag- cells alone.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Treat the co-cultures and monoculture controls with serial dilutions of the ADC.
-
The ADC concentration range should be chosen to cause minimal direct killing of the Ag- cells, as determined from monoculture cytotoxicity assays.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Data Acquisition:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the GFP-Ag- cell population.
-
Alternatively, use an imaging system to count the number of viable GFP-positive cells.
-
Data Analysis:
-
Calculate the percentage viability of the GFP-Ag- cells in the co-culture relative to the untreated co-culture control.
-
Compare the viability of GFP-Ag- cells in co-culture to their viability in monoculture at the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.
-
The "Bystander Effect Coefficient" (φBE) can be calculated to quantify the effect, representing the percentage of bystander cell killing.
Data Presentation: Quantitative Analysis of the Bystander Effect
Table 2: Quantitative Analysis of the Bystander Effect of Trastuzumab-vc-MMAE
| Antigen-Positive (Ag+) Cell Line | Target (HER2) Expression | Co-culture Ratio (Ag+:Ag-) | Bystander Effect Coefficient (φBE) | Reference(s) |
| MCF7 | Low | 9:1 | 1% | |
| MDA-MB-453 | Moderate | 9:1 | 3.6% | |
| SKBR3 | High | 9:1 | 12% | |
| N87 | High | 9:1 | 16% | |
| BT474 | High | 9:1 | 41% | |
| Data is for co-culture with GFP-MCF7 (Ag-) cells treated with 100 nM ADC. |
ADC Internalization Assays
The internalization of an ADC upon binding to its target antigen is a prerequisite for the intracellular release of the cytotoxic payload. The rate and extent of internalization are critical parameters that influence ADC efficacy. Various methods can be used to quantify internalization, including flow cytometry and fluorescence microscopy-based assays.
Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay
This protocol uses a pH-sensitive dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes, allowing for the specific detection of internalized ADCs.
Materials:
-
Target cells
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Complete cell culture medium
-
96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare dilutions of the labeled ADC in complete medium.
-
Add the ADC dilutions to the cells.
-
As a negative control for internalization, incubate a set of wells at 4°C.
-
-
Incubation:
-
Incubate the plate at 37°C for a desired time course (e.g., 0.5, 2, 4, 24 hours).
-
-
Cell Harvesting and Analysis:
-
After incubation, wash the cells with cold PBS.
-
For flow cytometry, detach the cells using a gentle cell dissociation reagent.
-
Analyze the cells on a flow cytometer to quantify the fluorescence intensity per cell.
-
For microscopy, image the cells directly in the plate.
-
Data Analysis:
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized ADC.
-
Plot the MFI against time to determine the kinetics of internalization.
-
The internalization half-life can be calculated from the kinetic data.
Data Presentation: Representative ADC Internalization Rates
Table 3: Representative ADC Internalization Rates
| ADC/Antibody | Target | Cell Line | Internalization Half-Life (t½) | Internalization Rate Constant (k_int) | Reference(s) |
| TM-ADC | HER2 | BT-474 | 14 h | - | |
| TM-ADC | HER2 | NCI-N87 | 6 h | - | |
| TM-ADC | HER2 | SK-BR-3 | 10 h | - | |
| Ab033 | EGFR | A431 | - | 0.047 /min | |
| Ab033 | EGFR | H441 | - | 0.15 /min | |
| MEDI-575 | - | H1703 | 23 ± 2 min | - |
3D Spheroid Cytotoxicity Assays
Traditional 2D monolayer cell cultures do not fully recapitulate the complex microenvironment of solid tumors. 3D spheroid models offer a more physiologically relevant system by mimicking tumor architecture, cell-cell interactions, and the nutrient and oxygen gradients found in vivo. ADCs often show attenuated efficacy in 3D models compared to 2D cultures, highlighting the importance of these assays for more predictive in vitro testing.
Diagram: 3D Spheroid Assay Workflow
Caption: Workflow for 3D spheroid-based ADC cytotoxicity assays.
Experimental Protocol: 3D Spheroid Cytotoxicity Assay
This protocol describes the formation of tumor spheroids and the subsequent assessment of ADC cytotoxicity.
Materials:
-
Cancer cell line(s)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
ADC
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer or imaging system
Procedure:
-
Spheroid Formation:
-
Seed a defined number of cells (e.g., 4,000 cells/well) into each well of a ULA 96-well plate.
-
Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the well.
-
Incubate for 2-3 days at 37°C, 5% CO2 to allow for spheroid formation.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Carefully add the ADC dilutions to the wells containing the spheroids.
-
-
Incubation:
-
Incubate the spheroids with the ADC for an extended period, typically 7 days or longer, to allow for drug penetration and effect.
-
-
Viability Assessment:
-
Equilibrate the plate and the 3D viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to lyse the spheroids and stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Spheroid size and morphology can also be monitored throughout the experiment using an imaging system.
-
Data Analysis:
-
Calculate the percentage of viability relative to untreated control spheroids.
-
Plot the dose-response curve and determine the IC50 value.
-
Compare the IC50 values obtained in the 3D spheroid model to those from 2D monolayer assays.
Data Presentation: Comparison of ADC Cytotoxicity in 2D vs. 3D Models
Table 4: Comparison of ADC Cytotoxicity in 2D vs. 3D Spheroid Models
| ADC | Payload | Cell Line | IC50 in 2D Culture (nM) | IC50 in 3D Spheroid Culture (nM) | Fold Increase in IC50 (3D/2D) | Reference(s) |
| T-DM1 | DM1 | SKOV3 | 3.2 | Not reached (less sensitive) | >1 | |
| T-vcMMAE | MMAE | SKOV3 | 1.02 | Not reached (less sensitive) | >1 | |
| DM1 (Payload) | DM1 | SKOV3 | - | - | 1.38 (based on AUC) | |
| MMAE (Payload) | MMAE | SKOV3 | - | - | 1.27 (based on AUC) |
Note: In many cases, spheroids do not reach 50% viability reduction, so a direct IC50 comparison is not possible. Instead, Area Under the Curve (AUC) analysis often shows significantly lower sensitivity in 3D models.
Conclusion
The in vitro cell-based assays described provide a robust framework for the preclinical evaluation of ADC candidates. Target-dependent cytotoxicity assays are fundamental for determining ADC potency and specificity. Bystander effect assays are critical for ADCs with diffusible payloads, especially in the context of heterogeneous tumors. Furthermore, transitioning from 2D to 3D spheroid models offers a more physiologically relevant system that can better predict in vivo efficacy. A multi-faceted approach utilizing these assays is essential for selecting and optimizing ADCs for further development.
References
Troubleshooting & Optimization
Troubleshooting low yield in Fmoc-Cit-PAB-PNP to antibody conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for issues encountered during the conjugation of Fmoc-Cit-PAB-PNP linkers to antibodies, with a focus on resolving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in antibody conjugation?
A1: this compound is a chemical linker commonly used to create antibody-drug conjugates (ADCs). It is composed of several parts:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A protecting group for the amine, which can be removed under basic conditions.
-
Cit (Citrulline): An amino acid that, along with Valine (often preceding it in the full linker-drug construct), forms a dipeptide sequence (Val-Cit). This sequence is designed to be cleaved by specific lysosomal enzymes like Cathepsin B, which are often abundant inside cancer cells.[1][2]
-
PAB (p-aminobenzyl alcohol): A "self-immolative" spacer. Once the Val-Cit peptide is cleaved, the PAB group undergoes a chemical rearrangement that releases the attached drug in its unmodified, active form.[1]
-
PNP (p-nitrophenyl carbonate): An activated ester group. This is the reactive part of the linker that forms a stable carbamate bond with primary amines, such as the ε-amine group of lysine residues on the surface of an antibody.[3]
The primary application of this linker is in ADC development, where it connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.[2]
Q2: What is the fundamental chemistry of the conjugation reaction?
A2: The conjugation reaction is a nucleophilic acyl substitution. The p-nitrophenyl (PNP) carbonate acts as a good leaving group. A deprotonated primary amine group (R-NH₂) on a lysine residue of the antibody acts as a nucleophile, attacking the carbonyl carbon of the PNP ester. This results in the formation of a stable carbamate bond between the linker and the antibody, releasing p-nitrophenol as a byproduct. This reaction typically targets the most accessible lysine residues on the antibody surface.
Q3: What are the most critical factors that influence the conjugation yield, measured as the Drug-to-Antibody Ratio (DAR)?
A3: The Drug-to-Antibody Ratio (DAR), which represents the average number of drug-linker molecules conjugated to a single antibody, is a critical quality attribute of an ADC. The most critical factors influencing the final DAR are:
-
Reaction pH: pH affects both the reactivity of the target lysine residues and the stability of the PNP linker.
-
Molar Ratio: The ratio of this compound linker to the antibody in the reaction mixture.
-
Reagent Quality: The purity and stability of the antibody and the linker are paramount. The linker is particularly susceptible to hydrolysis.
-
Buffer Composition: The presence of competing nucleophiles (e.g., Tris buffer) or impurities can significantly reduce yield.
-
Co-solvent Concentration: Organic co-solvents like DMSO or DMF are needed to dissolve the linker but can cause antibody aggregation if their concentration is too high.
Troubleshooting Low Conjugation Yield
This section addresses specific issues that can lead to a low Drug-to-Antibody Ratio (DAR) or complete reaction failure.
Problem 1: The average DAR is very low or zero, despite adding the correct molar excess of linker.
This is often the most common issue and can be traced back to several root causes related to the reagents or reaction conditions.
| Possible Cause | Recommended Troubleshooting Steps |
| Hydrolysis of this compound Linker | The PNP ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH, which inactivates the linker. • Ensure anhydrous conditions: Dissolve the linker in fresh, anhydrous DMSO or DMF immediately before adding it to the antibody solution. • Proper Storage: Store the solid linker at -20°C under nitrogen or in a desiccator. Avoid repeated freeze-thaw cycles of linker solutions. |
| Suboptimal Reaction pH | Lysine's ε-amino group (pKa ~10.5) must be deprotonated to be nucleophilic. Reactivity is low at acidic pH. Conversely, high pH (>9.0) rapidly increases the rate of PNP ester hydrolysis. • Optimize pH: Perform small-scale test reactions across a pH range of 7.5 to 9.0. A common starting point is pH 8.0-8.5 in a non-amine buffer like phosphate or borate. |
| Impure or Dilute Antibody | Impurities containing primary amines (e.g., BSA, glycine, residual Tris) will compete with the antibody for the linker. A low antibody concentration can slow the reaction kinetics. • Verify Antibody Purity & Concentration: Ensure antibody purity is >95%. If necessary, perform a buffer exchange into an appropriate conjugation buffer using dialysis or a desalting column. The antibody concentration should ideally be between 1-10 mg/mL. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris, Glycine) or other nucleophiles (e.g., sodium azide) will react with the PNP ester and must be avoided. • Buffer Exchange: Ensure the final reaction buffer is amine-free. Suitable buffers include Phosphate Buffered Saline (PBS), borate, or carbonate buffers. |
Problem 2: Significant antibody aggregation or precipitation is observed during or after the reaction.
Aggregation can lead to low yield by removing soluble, functional ADC from the final product. It is often caused by the conjugation of the hydrophobic drug-linker or by the reaction conditions themselves.
| Possible Cause | Recommended Troubleshooting Steps |
| High Concentration of Organic Co-solvent | Solvents like DMSO or DMF are required to dissolve the hydrophobic linker but can denature and cause aggregation of the antibody. • Minimize Co-solvent: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, ideally below 10% (v/v). Add the linker solution to the antibody solution slowly with gentle mixing. |
| Inappropriate Reaction pH | If the reaction pH is too close to the antibody's isoelectric point (pI), its solubility will be at a minimum, increasing the risk of aggregation. • Adjust pH: Ensure the conjugation pH is at least 1-1.5 units away from the antibody's pI. |
| Excessive Molar Ratio of Linker | Attaching too many hydrophobic drug-linkers to the antibody surface can create hydrophobic patches that promote self-association and aggregation. • Reduce Linker Molar Excess: Perform a titration experiment to find the lowest molar ratio of linker that still provides the target DAR without causing significant aggregation. Start with a 4-8 fold molar excess. |
| High Temperature | Elevated temperatures can increase the rate of aggregation. • Lower Reaction Temperature: Conduct the conjugation at a lower temperature (e.g., 4°C or on ice) for a longer duration to slow the aggregation process. |
Experimental Protocols
Protocol 1: General this compound to Antibody Conjugation
This protocol provides a starting point for the conjugation of the this compound linker to lysine residues on a monoclonal antibody.
1. Materials and Buffers:
-
Antibody: >95% purity, at 2-10 mg/mL.
-
Conjugation Buffer: 100 mM Sodium Phosphate or Sodium Borate, 150 mM NaCl, pH 8.5. (Ensure buffer is amine-free).
-
This compound Linker: Stored at -20°C under desiccation.
-
Linker Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.
2. Antibody Preparation:
-
If the antibody is in a buffer containing interfering substances (e.g., Tris, glycine, azide), perform a buffer exchange into the Conjugation Buffer.
-
Adjust the antibody concentration to 5 mg/mL using the Conjugation Buffer.
3. Conjugation Reaction:
-
Warm the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
Calculate the volume of linker stock solution needed for a 10-fold molar excess relative to the antibody.
-
While gently stirring the antibody solution, add the calculated volume of linker stock solution dropwise. The final DMSO concentration should not exceed 10% v/v.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Quenching and Purification:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50 mM. This will react with any remaining unreacted linker.
-
Incubate for 15 minutes at room temperature.
-
Purify the ADC from unreacted linker, p-nitrophenol, and quenching agent using an appropriate method like SEC or TFF, eluting with a suitable storage buffer (e.g., PBS pH 7.4).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR. It requires that the drug-linker and the antibody have distinct absorbance maxima.
-
Measure the UV/Vis absorbance spectrum of the purified ADC solution from 250 nm to 450 nm.
-
Record the absorbance at 280 nm (A₂₈₀, for the antibody) and at the wavelength of maximum absorbance for the drug-linker (Aₘₐₓ).
-
Calculate the antibody concentration using the Beer-Lambert law, correcting for the drug's contribution at 280 nm.
-
Calculate the drug concentration using the absorbance at its λₘₐₓ.
-
The average DAR is the molar ratio of the drug concentration to the antibody concentration.
Note: For more accurate DAR determination and to assess heterogeneity, advanced methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry are recommended.
Visualized Workflows and Logic
References
Solutions for Fmoc-Cit-PAB-PNP ADC aggregation during storage
Technical Support Center: Fmoc-Cit-PAB-PNP ADC Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation when working with Antibody-Drug Conjugates (ADCs) utilizing the this compound linker system.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker system and what is the role of each component?
A1: this compound is a multi-component, cleavable linker system designed for the synthesis of ADCs. Each part has a specific function:
-
Fmoc (9-fluorenylmethoxycarbonyl): A protecting group for the amine on the citrulline amino acid. It is removed during synthesis to allow for the step-wise assembly of the linker-payload construct.
-
Cit (Citrulline): Part of the dipeptide cleavage site (often Valine-Citrulline, but here specified as Citrulline). This sequence is designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant inside target cancer cells.
-
PAB (p-aminobenzyl alcohol): A "self-immolative" spacer. Once the protease cleaves the Cit-PAB amide bond, the PAB linker spontaneously decomposes, ensuring the release of the cytotoxic payload in its active form.
-
PNP (p-nitrophenyl): A p-nitrophenyl carbonate group, which acts as a good leaving group. This reactive site facilitates the efficient conjugation of the linker-payload construct to the antibody.
View Diagram: this compound Linker-Payload Conjugation Concept
Caption: Conceptual workflow of ADC synthesis using the reactive linker-payload.
Q2: What are the primary causes of aggregation for ADCs developed with this linker?
A2: ADC aggregation is a complex issue stemming from both the intrinsic properties of the molecule and extrinsic environmental factors.[1] Key causes include:
-
Increased Hydrophobicity: The conjugation of the often hydrophobic linker-payload onto the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic molecules are attached to each antibody, significantly increasing the propensity for aggregation.[2][3]
-
Formulation Conditions: Suboptimal formulation parameters are a major driver of aggregation. This includes unfavorable pH, inappropriate buffer salts, and incorrect ionic strength.
-
Storage and Handling Stress: Physical instability can be induced by:
-
Temperature: Elevated temperatures or repeated freeze-thaw cycles can denature the antibody portion of the ADC, exposing hydrophobic cores and causing aggregation.
-
Mechanical Stress: High shear forces during processing steps like pumping or filtration can lead to protein unfolding and aggregation.
-
Light Exposure: Some payloads can be photosensitive, and light exposure may trigger degradation that leads to aggregation.
-
Q3: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts ADC stability. As the DAR increases, the overall hydrophobicity of the ADC molecule rises. This enhances intermolecular hydrophobic interactions, making the ADC more prone to forming soluble and insoluble aggregates. Studies have shown that ADC fractions with a higher DAR are more susceptible to aggregation, especially in saline environments. Therefore, a key aspect of ADC development is to find an optimal DAR that balances therapeutic efficacy with physical stability.
Q4: Which analytical techniques are essential for detecting and quantifying ADC aggregation?
A4: A suite of orthogonal analytical methods is necessary for a comprehensive assessment of ADC aggregation. The most common techniques are:
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying soluble aggregates (dimers, trimers, and higher-order species) and fragments. It separates molecules based on their hydrodynamic size.
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and provides a rapid measurement of the average particle size (hydrodynamic radius) and size distribution (polydispersity) in a solution. It is excellent for formulation screening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling SEC with MS (SEC-MS) can provide detailed insights into the composition of aggregated species, confirming the number of monomer units and modifications within the aggregate.
-
Imaged Capillary Isoelectric Focusing (icIEF): This technique separates molecules based on charge heterogeneity. Since aggregation can alter the charge profile of an ADC, icIEF is a useful orthogonal method for detecting aggregation-related changes.
Troubleshooting Guide: ADC Aggregation During Storage
This guide provides a systematic approach to diagnosing and resolving aggregation issues observed with your this compound based ADC during storage.
Caption: A troubleshooting workflow for ADC aggregation issues.
Problem: Increased High Molecular Weight Species (HMWS) or Visible Precipitate After Storage
| Potential Cause | Recommended Action & Rationale |
| Suboptimal pH | Action: Conduct a formulation screening study to identify the pH at which your ADC exhibits maximum stability (minimum aggregation). For many ADCs, a slightly acidic pH (e.g., 5.5 - 6.5) is optimal. Rationale: The surface charge of the ADC is pH-dependent. At its isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation. Moving the formulation pH away from the pI enhances stability. |
| Lack of Stabilizing Excipients | Action: Evaluate the addition of common stabilizers to your formulation. • Sugars (Cryo/Lyoprotectants): Add sucrose or trehalose (~5-10% w/v). • Surfactants: Add a low concentration of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (e.g., 0.01-0.05% w/v). Rationale: Sugars stabilize the protein structure during freezing and long-term storage by forming a protective hydration shell. Surfactants prevent aggregation at interfaces (air-water, vial surface) and can mitigate hydrophobic interactions between ADC molecules. |
| Inadequate Temperature Control | Action: Ensure the ADC is stored consistently at the recommended temperature (e.g., 2-8°C for liquid, ≤ -70°C for frozen). Aliquot the ADC into single-use volumes before freezing to avoid repeated freeze-thaw cycles. Rationale: Temperature fluctuations and freeze-thaw events are significant stresses that can cause partial denaturation and irreversible aggregation of the antibody component. |
| High Drug-to-Antibody Ratio (DAR) | Action: If formulation optimization is insufficient, revisit the conjugation process. Optimize reaction conditions (e.g., molar ratio of linker-payload to antibody, reaction time) to target a lower, more homogeneous DAR (e.g., an average DAR of 2 to 4). Rationale: A lower DAR reduces the overall hydrophobicity of the ADC, which is a primary driver of aggregation. |
Quantitative Impact of Formulation on ADC Stability
While exact values are specific to each ADC, the following table summarizes general trends observed for the impact of formulation variables on aggregation.
| Formulation Parameter | Condition | Typical Impact on Aggregation | Rationale |
| pH | pH near Isoelectric Point (pI) | High | Minimal electrostatic repulsion between molecules. |
| pH 1.0-2.0 units away from pI | Low | Increased electrostatic repulsion hinders self-association. | |
| Ionic Strength (Salt) | Low Salt (e.g., 0 mM NaCl) | Variable | Can be destabilizing if electrostatic repulsion is needed for stability. |
| High Salt (e.g., >150 mM NaCl) | Increased | "Salting-out" effect can promote hydrophobic interactions and aggregation, especially for high-DAR species. | |
| Excipients | No Excipients | High | ADC is unprotected from various stresses. |
| + Sucrose or Trehalose | Low | Preferential exclusion from the protein surface stabilizes the native conformation. | |
| + Polysorbate 20/80 | Low | Reduces surface-induced aggregation and masks hydrophobic patches. |
Key Experimental Protocols
View Protocol: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
1. Materials & Equipment:
-
HPLC system with UV detector (Bio-inert system recommended).
-
SEC column suitable for antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
-
Mobile Phase: 100-150 mM Sodium Phosphate or PBS, pH 6.5-7.0. For hydrophobic ADCs, adding an organic modifier (e.g., 5-15% acetonitrile or isopropanol) may be necessary to improve peak shape.
-
ADC Sample, diluted to ~1 mg/mL in mobile phase.
2. HPLC Method Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 - 20 µL
-
Detection Wavelength: 280 nm
-
Run Time: 15 - 20 minutes
3. Procedure:
-
Equilibrate the SEC column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it to the target concentration with cold mobile phase. Centrifuge the sample (e.g., 14,000 x g for 5 min) to remove any large, insoluble particles.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the prepared ADC sample.
-
Analyze the resulting chromatogram. Peaks will elute in order of decreasing size: first high molecular weight species (aggregates), then the main monomer peak, and finally low molecular weight species (fragments).
-
Integrate the peak areas for each species and calculate the relative percentage of the aggregate by dividing the aggregate peak area by the total area of all peaks.
View Protocol: Dynamic Light Scattering (DLS) for Stability Screening
Objective: To rapidly assess the aggregation state and colloidal stability of an ADC formulation.
1. Materials & Equipment:
-
DLS Instrument (e.g., Zetasizer).
-
Low-volume quartz cuvette or multi-well plate compatible with the instrument.
-
ADC sample (~0.5 - 2 mg/mL).
-
Formulation buffer (must be filtered through a 0.22 µm filter to remove dust).
2. DLS Measurement Parameters:
-
Temperature: 25 °C (or perform a thermal ramp, e.g., 25°C to 80°C).
-
Equilibration Time: 120 seconds.
-
Number of Measurements: 3-5 replicates.
-
Analysis Model: Protein analysis model.
3. Procedure:
-
Ensure the sample cuvette is impeccably clean to avoid artifacts from dust.
-
Filter the ADC sample through a low protein-binding filter (e.g., 0.1 or 0.22 µm) to remove extraneous particles.
-
Carefully pipette the sample into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Run the measurement according to the predefined protocol.
-
Analyze the results. Key parameters to evaluate are:
-
Z-average Hydrodynamic Radius (Rh): An intensity-weighted average size. A significant increase from the expected monomer size (~5-6 nm for an IgG) indicates the presence of aggregates.
-
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI < 0.2 is generally considered monodisperse (good), while a PDI > 0.3 suggests polydispersity or the presence of multiple species.
-
Size Distribution by Intensity Plot: Visually inspect the plot for multiple peaks, which would indicate the presence of aggregates alongside the monomer.
-
References
Technical Support Center: Preventing Premature Drug Release from Val-Cit Linkers in Mouse Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature drug release from valine-citrulline (Val-Cit) linked antibody-drug conjugates (ADCs) in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid payload release from our Val-Cit linked ADC in mouse plasma. What is the likely cause?
A1: The primary cause of premature payload release from Val-Cit linked ADCs in mouse plasma is enzymatic cleavage by the carboxylesterase Ces1c.[1][2] This enzyme is present at higher levels in mouse plasma compared to human plasma, leading to off-target cleavage of the linker before the ADC reaches the target tumor cells.[1][3][4] The amide bond within the Val-Cit-PABC linker is particularly susceptible to hydrolysis by Ces1c.
Q2: Why is this premature drug release in mouse plasma a significant problem for our preclinical studies?
A2: Most initial preclinical safety and efficacy studies for ADCs are conducted in mouse models. Premature cleavage of the Val-Cit linker in mouse circulation leads to the systemic release of the cytotoxic payload. This can cause off-target toxicity, reduce the therapeutic window of the ADC, and lead to inaccurate estimations of the ADC's efficacy, potentially causing promising drug candidates to fail in early-stage development.
Q3: Are there alternative linkers that are more stable in mouse plasma?
A3: Yes, several strategies have been developed to improve linker stability. A highly effective approach is the use of a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker. The addition of the hydrophilic glutamic acid at the P3 position significantly enhances the linker's resistance to Ces1c-mediated cleavage without compromising its susceptibility to cleavage by intracellular proteases like cathepsin B within the tumor cell.
Q4: Besides changing the linker, are there other strategies to improve the stability of our Val-Cit ADC in mouse plasma?
A4: Yes. The stability of the Val-Cit linker can also be influenced by the following:
-
Conjugation Site: The location where the linker-drug is attached to the antibody can affect its stability. Linkers attached to more solvent-exposed sites may be more vulnerable to enzymatic cleavage. Using site-specific conjugation technologies to attach the linker to a less exposed site can improve stability.
-
Spacer Length: Longer spacers, while potentially beneficial for payload activity, can increase the exposure of the Val-Cit linker to plasma enzymes. Evaluating whether a shorter spacer could be used without compromising efficacy is a potential strategy.
Troubleshooting Guide
Issue: High levels of free payload detected in mouse plasma shortly after ADC administration.
| Potential Cause | Troubleshooting Steps |
| Linker Instability due to Ces1c | 1. In Vitro Plasma Stability Assay: Before conducting in vivo studies, assess the stability of your ADC in mouse plasma in vitro to establish a baseline. (See Experimental Protocol 1). 2. Linker Modification: Synthesize a version of your ADC with a more stable linker, such as the Glu-Val-Cit linker, and compare its stability. 3. Pharmacokinetic (PK) Analysis: Conduct a PK study in mice to measure the concentration of both the total antibody and the intact, conjugated ADC over time. A rapid decrease in the conjugated ADC concentration relative to the total antibody is indicative of linker instability. |
| Suboptimal Conjugation Site | 1. Site-Specific Conjugation: If using stochastic conjugation methods, consider switching to a site-specific conjugation technology to attach the linker to a less solvent-exposed site on the antibody. 2. Molecular Modeling: Use computational modeling to predict the solvent accessibility of different potential conjugation sites on your antibody. |
Issue: Inconsistent results in mouse efficacy studies.
| Potential Cause | Troubleshooting Steps |
| Variable Premature Payload Release | 1. Characterize ADC Stability: Thoroughly assess the stability of each batch of your ADC in mouse plasma in vitro before initiating in vivo experiments. 2. Control ADC: Include a more stable control ADC in your studies, such as one with a Glu-Val-Cit linker or a non-cleavable linker, to benchmark the performance of your test ADC. |
| Rapid ADC Clearance | While not directly causing linker cleavage, a faster clearance rate reduces the time the ADC has to reach its target, which can impact overall efficacy. Conduct a pharmacokinetic study to determine the clearance rate of your ADC. |
Quantitative Data Summary
The following table summarizes the stability of different linkers in mouse plasma.
| Linker | Modification | Half-life in Mouse Plasma | Key Findings |
| Val-Cit (VCit) | Standard dipeptide linker | ~2 days | Unstable in mouse plasma due to cleavage by Ces1c. |
| Glu-Val-Cit (EVCit) | Addition of a glutamic acid residue at the P3 position | ~12 days | Significantly increased stability in mouse plasma while retaining susceptibility to cathepsin B cleavage. |
| meta-amide PABC | Modification of the para-aminobenzyl carbamate (PABC) group | - | Improved stability in mouse serum. |
Experimental Protocols
Experimental Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma
Objective: To determine the in vitro stability of an ADC in mouse plasma by measuring the change in drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC
-
Control ADC (e.g., with a stable linker)
-
Mouse plasma (e.g., from BALB/c mice)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Sample Preparation: Dilute the test ADC and control ADC to a final concentration of 1 mg/mL in both mouse plasma and PBS (as a control).
-
Incubation: Incubate all samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Quenching: Immediately freeze the collected aliquots at -80°C to stop the enzymatic reaction.
-
ADC Capture: Thaw the samples on ice. Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.
-
DAR Analysis (LC-MS): Elute the captured ADC from the beads and analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
Free Payload Analysis (LC-MS): Analyze the supernatant (plasma fraction after bead capture) by LC-MS to quantify the amount of released payload.
Experimental Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability and clearance of an ADC in mice.
Materials:
-
Test ADC
-
Control ADC
-
Appropriate mouse strain
-
Analytical method to quantify total antibody and intact ADC (e.g., ELISA and LC-MS)
Procedure:
-
Animal Dosing: Administer a single dose of the test ADC and control ADC to respective groups of mice via an appropriate route (e.g., intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 72, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis:
-
Total Antibody Quantification: Use an ELISA to measure the concentration of the total antibody (both conjugated and unconjugated) in the plasma samples.
-
Intact ADC Quantification: Use a suitable method, such as affinity capture LC-MS, to measure the concentration of the intact ADC (antibody with the payload still attached) in the plasma samples.
-
-
Data Analysis: Plot the concentration of total antibody and intact ADC versus time. Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) for both analytes. A significant divergence between the total antibody and intact ADC concentration curves indicates in vivo linker instability.
Visualizations
Caption: Mechanism of premature Val-Cit linker cleavage in mouse plasma.
Caption: Troubleshooting workflow for Val-Cit linker instability.
References
Technical Support Center: Optimizing Cathepsin B Cleavage of Fmoc-Cit-PAB-PNP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic cleavage of Fmoc-Cit-PAB-PNP using cathepsin B. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cleavage | Inactive Enzyme: Improper storage or handling of cathepsin B. | - Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. - Use a fresh aliquot of the enzyme. - Confirm enzyme activity with a known positive control substrate. |
| Incorrect Buffer Conditions: Suboptimal pH or missing essential components. | - The optimal pH for cathepsin B is typically acidic, between 5.0 and 6.0.[1] Verify the pH of your assay buffer. - Ensure the presence of a reducing agent like DTT in the activation buffer to maintain the active-site cysteine in a reduced state. | |
| Insufficient Incubation Time: The reaction may not have proceeded long enough. | - Optimize the incubation time by performing a time-course experiment (e.g., 30, 60, 120 minutes).[1] | |
| High Background Signal | Substrate Instability: The this compound substrate may be degrading non-enzymatically. | - Prepare substrate solutions fresh before each experiment. - Store stock solutions in an appropriate solvent (e.g., DMSO) and protect them from light.[1] |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | - Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| High Well-to-Well Variability | Pipetting Errors: Inaccurate or inconsistent pipetting. | - Use calibrated pipettes and ensure proper mixing of all reaction components.[1] |
| Inconsistent Temperature: Fluctuations in temperature across the assay plate. | - Ensure the microplate is incubated at a constant and uniform temperature, for example, by using a plate reader with temperature control.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cathepsin B cleavage of a Val-Cit linker?
A1: Cathepsin B exhibits optimal activity in an acidic environment, typically between pH 5.0 and 6.0. The lysosomal environment where cathepsin B is naturally abundant has a pH of approximately 4.5-5.5.
Q2: Why is a reducing agent like DTT necessary in the assay?
A2: Cathepsin B is a cysteine protease, and its catalytic activity depends on a cysteine residue in the active site being in a reduced state. A reducing agent, such as dithiothreitol (DTT), is required to maintain this cysteine in its active form.
Q3: What are typical starting concentrations for the enzyme and substrate?
A3: A recommended starting concentration for recombinant cathepsin B is in the nanomolar range, for instance, 10-50 nM. For the this compound substrate, a typical starting concentration is in the micromolar range, such as 10-50 µM. The optimal concentrations should be determined empirically for your specific experimental setup.
Q4: Can other proteases cleave the Val-Cit linker?
A4: While the Val-Cit linker is a well-established substrate for cathepsin B, other lysosomal cysteine proteases like cathepsin L, S, and F may also contribute to its cleavage. This redundancy can be beneficial in a biological context, as it reduces the likelihood of resistance due to the loss of a single protease.
Q5: How should I prepare and store the this compound substrate?
A5: It is advisable to prepare stock solutions of the substrate in a suitable organic solvent like DMSO. For the assay, dilute the stock solution to the final desired concentration in the assay buffer. To avoid degradation, prepare working solutions fresh for each experiment and protect stock solutions from light.
Quantitative Data Summary
The following table summarizes kinetic parameters for the cleavage of various peptide linkers by cathepsin B. While specific data for this compound is not available, the data for a structurally similar Val-Cit linker provides a valuable reference.
| Peptide Linker | Relative Fluorescence Units (RFU) | Relative Activity (%) |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
Data adapted from a study on fluorogenic peptide linkers.
Experimental Protocols
Protocol 1: Screening for Cathepsin B Cleavage of this compound
This protocol is designed for the rapid determination of whether this compound is cleaved by cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
This compound
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay and Activation Buffers.
-
Dilute recombinant cathepsin B to a working concentration (e.g., 20-100 nM) in Activation Buffer. Incubate for 15 minutes at room temperature to activate the enzyme.
-
Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration (e.g., 20 µM) in Assay Buffer.
-
If using an inhibitor, pre-incubate the activated cathepsin B with the inhibitor for 15 minutes at room temperature.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 50 µL of activated cathepsin B solution + 50 µL of substrate solution.
-
Negative Control Wells: 50 µL of pre-incubated cathepsin B and inhibitor solution + 50 µL of substrate solution.
-
Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of substrate solution.
-
Enzyme Only Wells: 50 µL of activated cathepsin B solution + 50 µL of Assay Buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the cleaved p-nitrophenolate (PNP) product (typically around 405 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank well from the test and control wells.
-
Compare the fluorescence signal from the test wells to the negative control wells to determine if cleavage has occurred.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol is for determining the Michaelis-Menten kinetic parameters for the cleavage of this compound by cathepsin B.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a serial dilution of the this compound substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.
-
-
Assay Setup:
-
Add 50 µL of activated cathepsin B solution to the appropriate wells of a 96-well plate.
-
Add 50 µL of each concentration of the substrate to the wells containing the enzyme.
-
Include blank wells with the highest substrate concentration and Activation Buffer.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the product using a standard curve of free p-nitrophenol.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Visualizations
References
How to improve the stability of Val-Cit linkers in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intended Val-Cit linker cleavage?
The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[][2][] Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[2] The acidic environment of the lysosome and the presence of Cathepsin B lead to the specific hydrolysis of the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer.[2] This cleavage initiates a self-immolative cascade of the PABC group, resulting in the release of the cytotoxic payload inside the target cell.
Q2: My Val-Cit linked ADC is showing instability and premature payload release in preclinical mouse models. What is the likely cause?
The most probable cause of premature Val-Cit linker cleavage in mouse models is the enzymatic activity of a specific mouse carboxylesterase, Ces1c. This enzyme is present in mouse plasma and can hydrolyze the amide bond within the Val-Cit-PABC linker, leading to off-target drug release in systemic circulation. This issue is particularly prominent in mice and is a critical consideration for preclinical efficacy and toxicity studies.
Q3: Are there other enzymes that can cause premature cleavage of Val-Cit linkers?
Yes, besides mouse Ces1c, human neutrophil elastase has been identified as another enzyme capable of prematurely cleaving the Val-Cit linker. This can lead to off-target toxicity, particularly neutropenia, as the payload is released in the vicinity of neutrophils. While the Val-Cit linker is generally stable in human plasma, its susceptibility to neutrophil elastase is a potential liability.
Q4: How can I improve the stability of my Val-Cit linked ADC in mouse studies?
Several strategies can be employed to enhance the stability of Val-Cit linkers in mouse plasma:
-
Linker Modification: Introducing a hydrophilic amino acid at the P3 position (N-terminus to valine) can significantly increase stability. The most well-documented modification is the use of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker. This modification sterically hinders the binding of mouse Ces1c without significantly affecting cleavage by Cathepsin B inside the tumor cell.
-
Alternative Dipeptide Linkers: Replacing citrulline with alanine to create a Val-Ala linker can offer improved hydrophilicity and may reduce aggregation, especially at high drug-to-antibody ratios (DARs).
-
Novel Linker Architectures:
-
Exolinkers: This design repositions the cleavable peptide linker to the exo position of the PABC moiety, which can enhance stability against both Ces1c and neutrophil elastase.
-
Tandem-Cleavage Linkers: These linkers require two enzymatic cleavage events for payload release, thereby increasing their stability in circulation.
-
Q5: Will modifications to the Val-Cit linker affect its cleavage by Cathepsin B?
Modifications such as the addition of a glutamic acid to form a Glu-Val-Cit linker are designed to be well-tolerated by Cathepsin B. While these modifications can significantly reduce cleavage by off-target enzymes like Ces1c, they are intended to maintain efficient cleavage within the lysosomal compartment of tumor cells. However, it is always recommended to empirically verify the cleavage kinetics of any modified linker with purified Cathepsin B.
Troubleshooting Guides
Issue 1: High levels of free payload detected in mouse plasma shortly after ADC administration.
This indicates premature cleavage of the linker in circulation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for premature payload release in mouse models.
Corrective Actions:
-
Confirm Ces1c Sensitivity:
-
Conduct an in vitro plasma stability assay comparing the stability of your ADC in mouse plasma versus human plasma. Significant degradation in mouse plasma points towards Ces1c activity.
-
If available, perform an in vivo pharmacokinetic study in Ces1c knockout mice. The absence of premature payload release in these mice would confirm Ces1c as the cause.
-
-
Modify the Linker:
-
Synthesize a version of your ADC with a Glu-Val-Cit linker. This has been shown to significantly increase resistance to Ces1c cleavage.
-
-
Explore Alternative Linkers:
-
Consider replacing the Val-Cit linker with a Val-Ala linker, which may offer better stability and physicochemical properties.
-
For a more robust solution, evaluate novel linker designs like "exolinkers" that are engineered for enhanced stability.
-
Issue 2: ADC shows good stability in rodents but there are concerns about potential off-target toxicity in humans, such as neutropenia.
This may be due to susceptibility to human neutrophil elastase.
Troubleshooting Workflow
Caption: Troubleshooting workflow for potential human off-target toxicity.
Corrective Actions:
-
Assess Neutrophil Elastase (NE) Sensitivity:
-
Perform an in vitro cleavage assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for the release of the payload over time using methods like LC-MS.
-
-
Linker Modification:
-
Explore linker modifications that confer resistance to NE. For example, a glutamic acid-glycine-citrulline (EGCit) linker has been shown to be more stable against NE cleavage.
-
-
Advanced Linker Designs:
-
Utilize "exolinkers" or tandem-cleavage linkers, which are designed to provide enhanced stability against a broader range of circulatory enzymes, including NE.
-
Data Presentation
Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma
| Linker Type | Key Modification | Relative Stability in Mouse Plasma | Primary Cleavage Enzyme (Off-Target) | Reference(s) |
| Val-Cit | Standard dipeptide | Low | Carboxylesterase 1c (Ces1c) | |
| Val-Ala | Alanine replaces Citrulline | Moderate (Improved vs. Val-Cit) | Ces1c (less susceptible) | |
| Glu-Val-Cit (EVCit) | Glutamic acid at P3 position | High | Resistant to Ces1c | |
| Triglycyl | Three glycine residues | Very High | Resistant to Ces1c | |
| Exolinker (EVCit-based) | EVCit at exo position of PABC | Very High | Resistant to Ces1c and Neutrophil Elastase |
Table 2: Half-life of ADCs with Different Linkers in In Vivo Models
| Linker | Animal Model | ADC Half-life (approx.) | Reference(s) |
| Val-Cit | Mouse | ~2 days | |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days | |
| Val-Cit | Cynomolgus Monkey | ~9.6 days | |
| Triglycyl-DM1 | Mouse | ~9.9 days | |
| Sulfatase-cleavable | Mouse | >7 days |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC linker by measuring the amount of intact ADC or released payload over time in plasma from different species.
Methodology:
-
Preparation:
-
Thaw human and mouse plasma at 37°C.
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Dilute the ADC stock solution into the plasma to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
Incubate all samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately stop the reaction by freezing the aliquots at -80°C or by protein precipitation with an organic solvent like acetonitrile.
-
-
Analysis:
-
ELISA for Intact ADC: Use an ELISA to quantify the concentration of the antibody-conjugated drug. This typically involves a capture antibody for the ADC's monoclonal antibody and a detection antibody that recognizes the payload.
-
LC-MS/MS for Free Payload: Precipitate the proteins from the plasma samples and analyze the supernatant using LC-MS/MS to quantify the amount of prematurely released free payload.
-
LC-MS for DAR Analysis: Isolate the ADC from the plasma using immunoaffinity capture. Analyze the intact or reduced ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of free payload against time.
-
Calculate the half-life (t½) of the ADC in plasma. A rapid decrease in intact ADC or a fast increase in free payload in mouse plasma compared to human plasma is indicative of Ces1c-mediated instability.
Experimental Workflow Diagram
Caption: Workflow for an in vitro plasma stability assay.
Protocol 2: In Vivo Pharmacokinetic Study for Linker Stability
Objective: To determine the in vivo stability of an ADC linker by measuring the pharmacokinetics of the total antibody and the antibody-conjugated drug in an animal model.
Methodology:
-
Animal Dosing:
-
Administer the ADC to a cohort of mice (or other relevant species) via intravenous injection at a predetermined dose.
-
-
Sample Collection:
-
Collect blood samples at specified time points post-administration (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Total Antibody Quantification (ELISA): Use a generic ELISA that detects the antibody portion of the ADC, regardless of whether the payload is attached. This measures the concentration of the total antibody over time.
-
Conjugated ADC Quantification (ELISA): Use a payload-specific ELISA to measure the concentration of the ADC that still has the drug attached. This requires a capture antibody for the mAb and a detection antibody that binds to the payload.
-
Free Payload Quantification (LC-MS/MS): Use a validated LC-MS/MS method to measure the concentration of the released cytotoxic drug in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of the total antibody and the conjugated ADC versus time.
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance, area under the curve) for both analytes.
-
A faster clearance and shorter half-life of the conjugated ADC compared to the total antibody indicate in vivo linker instability. The difference between the two curves represents the rate of drug deconjugation.
-
Signaling Pathway Diagram
Caption: Intended vs. unintended cleavage pathways for Val-Cit linked ADCs.
References
Technical Support Center: Addressing Off-Target Toxicity of Antibody-Drug Conjugates (ADCs) with Cleavable Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target toxicity associated with antibody-drug conjugates (ADCs) utilizing cleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for ADCs with cleavable linkers?
A1: Off-target toxicity of ADCs with cleavable linkers primarily stems from the premature release of the cytotoxic payload into systemic circulation before the ADC reaches the target tumor cells.[1][2][3] This can occur due to the instability of the linker in the bloodstream.[4][5] Other contributing mechanisms include:
-
Bystander Effect: While beneficial for killing antigen-negative tumor cells, the diffusion of released payloads from target cells can also affect nearby healthy cells.
-
Fc-mediated Uptake: The Fc region of the antibody component can be recognized by Fc receptors on healthy immune cells, leading to unintended uptake and toxicity.
-
Non-specific Endocytosis: Intact ADCs can be taken up by healthy cells through non-specific mechanisms.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence off-target toxicity?
A2: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical parameter affecting an ADC's therapeutic index. Generally, a higher DAR can increase potency but may also lead to:
-
Faster clearance from circulation.
-
Increased aggregation of the ADC.
-
Higher off-target toxicity due to increased hydrophobicity and potential for premature payload release.
Conversely, a very low DAR might result in suboptimal efficacy. Therefore, optimizing the DAR is crucial to balance potency and safety.
Q3: What are the common types of off-target toxicities observed with ADCs using cleavable linkers?
A3: The observed toxicities are often related to the payload class. Common off-target toxicities include:
-
Hematological Toxicities: Neutropenia (a reduction in neutrophils) and thrombocytopenia (a reduction in platelets) are among the most common dose-limiting toxicities.
-
Ocular Toxicity: Blurred vision, dry eyes, and keratitis have been reported with several ADCs.
-
Peripheral Neuropathy: This is frequently associated with ADCs that utilize microtubule inhibitor payloads.
-
Hepatotoxicity: Liver toxicity can also be a concern.
Troubleshooting Guides
Issue 1: Unexpected Hematological Toxicity (Neutropenia, Thrombocytopenia) in Preclinical Studies
Potential Causes:
-
Premature Payload Release: The linker may be unstable in the plasma of the preclinical species, leading to systemic exposure to the cytotoxic payload, which can damage hematopoietic stem cells or their precursors.
-
Fc-mediated Uptake by Immune Cells: Fc receptors on immune cells, including precursors to neutrophils and platelets, may be internalizing the ADC.
-
High DAR Value: An excessively high DAR can contribute to faster clearance and increased systemic toxicity.
-
Payload-Specific Effects: Some payloads are inherently more toxic to hematopoietic cells.
Troubleshooting Steps & Mitigation Strategies:
-
Assess Linker Stability: Conduct an in vitro plasma stability assay using plasma from the relevant preclinical species and human plasma to quantify the rate of premature payload release. A significant difference in stability between species could explain unexpected toxicity in one model.
-
Optimize the DAR: Generate ADCs with a lower average DAR and evaluate their toxicity profile in comparison to the higher DAR version.
-
Antibody Engineering: Consider engineering the Fc region of the antibody to reduce its binding to Fc receptors on immune cells.
-
Evaluate Payload Toxicity: Assess the intrinsic toxicity of the free payload on hematopoietic progenitor cells in in vitro colony-forming assays.
-
Prophylactic Support: In clinical settings, the use of granulocyte colony-stimulating factor (G-CSF) can be a proactive measure for patients at high risk of neutropenia.
Issue 2: Observation of Ocular Toxicity in In Vivo Models
Potential Causes:
-
Off-Target Uptake in Ocular Tissues: The ADC or the released payload may accumulate in the eye. This is often considered a target-independent effect.
-
Payload-Specific Toxicity: Certain payloads, such as some microtubule inhibitors, are more frequently associated with ocular adverse events.
-
Disruption of Corneal Epithelium: The payload can affect the rapidly dividing cells of the corneal epithelium.
Troubleshooting Steps & Mitigation Strategies:
-
Baseline Ophthalmic Exams: For preclinical studies where ocular toxicity is a concern, establish baseline ophthalmic exams before ADC administration to accurately assess treatment-related changes.
-
Dose Modification: Evaluate if reducing the dose or altering the dosing schedule can mitigate ocular toxicity while maintaining efficacy.
-
Payload Modification: If possible, explore conjugating a different payload with a lower propensity for ocular toxicity.
-
Mitigation Strategies in the Clinic: For clinical trials, prophylactic measures such as corticosteroid eye drops, lubricating eye drops, and cooling eye masks during infusion are often implemented.
Data Presentation
Table 1: Comparative Plasma Stability of Common Cleavable Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Key Considerations |
| Hydrazone | Acid-catalyzed hydrolysis (pH-sensitive) | Variable; can be low (e.g., ~2 days) | Stability is highly dependent on the specific hydrazone structure. Can be susceptible to hydrolysis at physiological pH. |
| Dipeptide (e.g., Val-Cit) | Enzymatic (Cathepsin B) | Generally high in human plasma (e.g., >200 hours) but can be lower in mouse plasma (e.g., ~80 hours). | Stability can vary between species. Susceptible to cleavage by other proteases like neutrophil elastase. |
| Disulfide | Reduction (Glutathione) | Moderate; depends on the steric hindrance around the disulfide bond. | The higher concentration of glutathione inside cells compared to plasma drives selective cleavage. |
| β-Glucuronide | Enzymatic (β-glucuronidase) | High | Dependent on the presence of β-glucuronidase in the tumor microenvironment. |
| Silyl Ether | Acid-catalyzed hydrolysis (pH-sensitive) | High (e.g., >7 days in human plasma) | A newer generation of acid-cleavable linkers with improved stability over traditional hydrazones. |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | Systemic Clearance | Tolerability | Therapeutic Index | Reference |
| Low (e.g., 2) | Slower | Higher | Potentially wider, but efficacy may be reduced. | |
| Optimal (e.g., 3-4) | Moderate | Moderate | Generally considered to provide the best balance of efficacy and safety. | |
| High (e.g., 8) | Faster | Lower | Often narrower due to increased toxicity and rapid clearance. |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in plasma.
Methodology:
-
Preparation:
-
Thaw human and relevant preclinical species plasma (e.g., mouse, rat) at 37°C.
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Immediately process or freeze samples at -80°C to halt any further degradation.
-
-
Analysis (LC-MS Method for Released Payload):
-
Sample Preparation: Precipitate plasma proteins using acetonitrile containing an internal standard. Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time.
-
Calculate the half-life (t½) of the ADC in plasma. A shorter half-life indicates lower stability.
-
Protocol 2: In Vitro Co-culture Bystander Killing Assay
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Preparation:
-
Use an antigen-positive cancer cell line and an antigen-negative cancer cell line. The antigen-negative cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed a mixture of the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Include control wells with only the antigen-negative cells and wells with only the antigen-positive cells.
-
-
ADC Treatment:
-
After allowing the cells to adhere (typically 24 hours), treat the co-cultures with a serial dilution of the ADC.
-
Include a non-binding control ADC or an ADC with a non-cleavable linker to differentiate the effects of the cleavable linker.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
-
Analysis:
-
Use a high-content imaging system or a flow cytometer to specifically quantify the number of viable (GFP-positive) antigen-negative cells.
-
-
Data Analysis:
-
Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the ADC-treated co-cultures to the viability of the antigen-negative cells in the control wells (treated with ADC but without antigen-positive cells).
-
Protocol 3: Cathepsin B Cleavage Assay
Objective: To confirm that the linker is susceptible to cleavage by the target lysosomal enzyme, Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT).
-
Reconstitute purified human Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).
-
Prepare a stock solution of the ADC.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC (to a final concentration of, for example, 1 µM) with the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution.
-
Incubate at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction mixture and stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the amount of released payload against time to determine the rate of enzymatic cleavage.
-
Visualizations
Caption: Mechanisms of off-target toxicity for ADCs with cleavable linkers.
Caption: Experimental workflow for in vitro plasma stability assessment.
Caption: Logical workflow for troubleshooting off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc Deprotection in Linker Synthesis
Welcome to the technical support center for troubleshooting Fmoc deprotection side reactions during linker synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during piperidine-mediated Fmoc deprotection in linker synthesis?
A1: The use of piperidine for Fmoc deprotection, while effective, can lead to several undesirable side reactions that compromise the purity and yield of the final linker. The most prevalent of these include:
-
Aspartimide Formation: This occurs when a backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue within the linker, forming a cyclic imide. This can subsequently lead to racemization and the formation of β- and iso-aspartyl impurities, which are often challenging to separate from the desired product.[1] Sequences containing Asp-Gly or Asp-Ser are particularly susceptible.[1]
-
Diketopiperazine (DKP) Formation: This side reaction involves the cyclization of the N-terminal dipeptide of the linker, leading to its cleavage from the resin and a significant loss of yield.[1] This is especially problematic for linker sequences containing proline or other residues prone to cyclization.[1]
-
Racemization: The basic conditions of Fmoc deprotection can cause the epimerization of optically active amino acids, particularly at the C-terminus or for sensitive residues like cysteine and histidine.[1]
-
Formation of Piperidine Adducts: The dibenzofulvene (DBF) intermediate generated during Fmoc deprotection is highly reactive and is typically trapped by piperidine. However, under certain conditions, this can lead to the formation of stable adducts that may complicate purification.
Q2: How can I detect and troubleshoot incomplete Fmoc deprotection?
A2: Incomplete Fmoc deprotection results in the formation of deletion sequences, where one or more amino acids are missing from the final linker.
Detection:
-
Kaiser Test: This is a qualitative colorimetric test to detect the presence of free primary amines on the resin after deprotection. A positive result (dark blue beads/solution) indicates successful deprotection.
-
UV-Vis Spectroscopy: The progress of the deprotection can be monitored by measuring the UV absorbance of the piperidine-dibenzofulvene adduct in the filtrate at approximately 301 nm.
Troubleshooting:
-
Increase Deprotection Time: If you suspect incomplete deprotection, increasing the reaction time or performing a second deprotection step can be effective.
-
Optimize Reagent Concentration: Ensure that the deprotection solution (e.g., 20% piperidine in DMF) is fresh and at the correct concentration.
-
Use Stronger Base Cocktails: For difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.
Q3: What are the alternatives to piperidine for Fmoc deprotection, and how do they minimize side reactions?
A3: Several alternative bases can be used to mitigate the side reactions associated with piperidine. The choice of base depends on its basicity, nucleophilicity, and steric hindrance.
-
Piperazine (PZ): A less basic and less nucleophilic alternative to piperidine, piperazine can reduce the rate of base-catalyzed side reactions like aspartimide formation. It is often used in combination with DBU.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations than piperidine. Its non-nucleophilic nature prevents the formation of adducts with the dibenzofulvene intermediate. However, DBU alone does not scavenge the DBF, so it is often used with a small amount of piperidine.
-
4-Methylpiperidine (4MP): A derivative of piperidine with similar efficacy but can sometimes lead to reduced side reactions.
-
Dipropylamine (DPA): A secondary amine that has shown promise in reducing aspartimide formation.
Troubleshooting Guides
Issue 1: High Levels of Aspartimide Formation
| Root Cause | Mitigation Strategy |
| Sequence-dependent cyclization (e.g., Asp-Gly, Asp-Ser) | - Use a less basic deprotection reagent like piperazine or dipropylamine. - Add a weak acid such as formic acid or 1-hydroxybenzotriazole (HOBt) to the deprotection solution to buffer the basicity. |
| Prolonged exposure to strong base | - Reduce the deprotection time to the minimum required for complete Fmoc removal. |
| Elevated temperature | - Perform the synthesis at room temperature unless higher temperatures are necessary to overcome aggregation. |
Issue 2: Significant Diketopiperazine (DKP) Formation
| Root Cause | Mitigation Strategy |
| Susceptible N-terminal dipeptide sequence (e.g., containing Proline) | - Introduce the problematic sequence using a pre-formed dipeptide building block. - Employ a resin with a more sterically hindered linker, such as 2-chlorotrityl chloride (2-CTC) resin. |
Issue 3: Racemization
| Root Cause | Mitigation Strategy |
| Base-catalyzed epimerization of sensitive amino acids | - Use a weaker base for deprotection. - For racemization-prone residues like His and Cys, use less reactive activators during the coupling step or add racemization suppressants like HOBt. |
Quantitative Data on Deprotection Reagents and Side Reactions
The choice of deprotection reagent can significantly impact the extent of side product formation. The following table summarizes comparative data on aspartimide formation with different deprotection reagents.
| Deprotection Reagent | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | High | |
| 5% Piperazine / 2% DBU in DMF | Low | |
| 20% 4-Methylpiperidine in DMF | Moderate | |
| Dipropylamine | Low |
Note: The exact percentages of side products can vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the resin-bound linker in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection (Step 1): Treat the resin with a solution of 20% (v/v) piperidine in DMF. Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Deprotection (Step 2): Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
-
Collect Filtrate: During each deprotection step, collect the filtrate drained from the reaction vessel.
-
Dilution: Dilute an aliquot of the filtrate with a known volume of DMF.
-
UV Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
-
Calculation: The concentration of the dibenzofulvene-piperidine adduct, and thus the extent of Fmoc deprotection, can be calculated using the Beer-Lambert law (ε = 7800 M⁻¹cm⁻¹ at 301 nm).
Protocol 3: Qualitative Monitoring with the Kaiser Test
-
Sample Collection: After the final wash step of the deprotection protocol, take a small sample of the resin beads (5-10 mg).
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Reaction: To the resin sample in a small glass test tube, add 2-3 drops of each reagent (A, B, and C).
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/No Color Change: Negative result, indicating incomplete deprotection.
-
Visualizing Fmoc Deprotection and Side Reactions
The following diagrams illustrate the primary Fmoc deprotection pathway and the major side reactions that can occur.
Caption: General workflow for Fmoc deprotection in linker synthesis.
Caption: Key side reactions during Fmoc deprotection of linkers.
References
Technical Support Center: Impact of Linker Hydrophobicity on ADC Developability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to linker hydrophobicity in Antibody-Drug Conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of a hydrophobic linker on an ADC?
A1: The primary impact of a hydrophobic linker is an increased propensity for the ADC to aggregate.[1][2] This is because the hydrophobic linkers and their conjugated payloads can expose hydrophobic patches on the antibody surface, leading to self-association between ADC molecules.[1] This aggregation can lead to a number of downstream issues including manufacturing and formulation challenges, reduced solubility, and potential immunogenicity.[3][4] Furthermore, increased hydrophobicity can lead to faster plasma clearance, reducing the ADC's in vivo efficacy.
Q2: My ADC is showing significant aggregation. What are the likely causes related to the linker?
A2: If you are observing significant aggregation, the hydrophobicity of your linker-payload is a primary suspect. Many potent cytotoxic payloads are inherently hydrophobic, and when combined with a hydrophobic linker, they dramatically increase the overall hydrophobicity of the ADC, driving aggregation. Other contributing factors can include a high drug-to-antibody ratio (DAR), unfavorable buffer conditions (pH and salt concentration), and the use of organic solvents during the conjugation process.
Q3: How can I reduce or prevent aggregation caused by a hydrophobic linker?
A3: Several strategies can be employed to mitigate aggregation:
-
Incorporate Hydrophilic Linkers: The most common and effective strategy is to use hydrophilic linkers, such as those containing polyethylene glycol (PEG) moieties. PEG linkers can "mask" the hydrophobicity of the payload, improving solubility and reducing aggregation.
-
Optimize Linker Design: The architecture of the hydrophilic linker matters. Branched or pendant PEG linkers have been shown to be more effective at shielding the hydrophobic payload compared to linear PEG linkers.
-
Formulation Optimization: The choice of formulation excipients is crucial. Stabilizers such as polysorbates, sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, histidine) can help prevent aggregation.
-
Control Conjugation Conditions: Optimizing the conjugation process by, for example, immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the individual antibody molecules physically separated.
-
Lower the Drug-to-Antibody Ratio (DAR): While this can impact potency, a lower DAR can reduce the overall hydrophobicity and aggregation propensity of the ADC.
Q4: What is the effect of linker hydrophobicity on the pharmacokinetics (PK) of an ADC?
A4: Linker hydrophobicity has a significant impact on an ADC's pharmacokinetic profile. Highly hydrophobic ADCs tend to be cleared more rapidly from circulation, primarily through uptake by the mononuclear phagocytic system (MPS). This accelerated clearance reduces the exposure of the tumor to the ADC, potentially compromising its in vivo efficacy. Conversely, incorporating hydrophilic linkers can decrease clearance rates, prolong the plasma half-life, and improve the overall therapeutic index.
Q5: How do I choose the right analytical method to assess the hydrophobicity and aggregation of my ADC?
A5: A combination of orthogonal methods is recommended for a comprehensive assessment:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for assessing the overall hydrophobicity of an ADC and determining the drug-to-antibody ratio (DAR) distribution. More hydrophobic species will have longer retention times.
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying aggregates (high molecular weight species), monomers, and fragments.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution and to detect the presence of aggregates.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed in SEC Analysis Post-Conjugation
Possible Cause: The linker-payload construct is too hydrophobic.
Troubleshooting Steps:
-
Assess Linker Hydrophilicity: If not already done, characterize the hydrophobicity of your ADC using HIC. A significant shift to longer retention times compared to the unconjugated antibody indicates high hydrophobicity.
-
Incorporate a Hydrophilic Linker: Synthesize a new linker-payload with a hydrophilic component, such as a discrete PEG chain (e.g., PEG4, PEG8, PEG12).
-
Optimize PEG Linker Architecture: Consider using a branched PEG linker, which can provide better shielding of the hydrophobic payload.
-
Evaluate Different Payloads: If possible, explore alternative payloads with a more favorable hydrophilicity profile.
-
Modify Conjugation Conditions:
-
Reduce the molar excess of the linker-payload during the conjugation reaction.
-
Perform the conjugation at a lower antibody concentration.
-
Investigate immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions.
-
Issue 2: Poor Pharmacokinetic Profile - Rapid Clearance of ADC in vivo
Possible Cause: High hydrophobicity of the ADC leading to rapid uptake and clearance.
Troubleshooting Steps:
-
Confirm Hydrophobicity: Analyze the ADC by HIC to confirm its hydrophobic nature.
-
Introduce Hydrophilic Linkers: This is the most effective way to address rapid clearance due to hydrophobicity. Incorporating PEG linkers has been shown to significantly reduce clearance rates.
-
Increase PEG Length: If a PEG linker is already in use, consider increasing its length (e.g., from PEG4 to PEG12 or PEG24). Longer PEG chains generally lead to a greater reduction in clearance.
-
Consider Alternative Hydrophilic Moieties: Besides PEG, other hydrophilic groups like sulfonates or polycarboxyl groups can be incorporated into the linker.
-
Evaluate Site of Conjugation: The location of conjugation on the antibody can influence the exposure of the hydrophobic linker-payload. Site-specific conjugation to more shielded positions may improve PK.
Quantitative Data on the Impact of Linker Hydrophobicity
The following tables summarize quantitative data from various studies to illustrate the impact of linker hydrophobicity on key ADC developability parameters.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| ADC Construct | Linker Type | Storage Conditions | Aggregation (% HMW Species) | Reference |
| Trastuzumab-MMAE (DAR 8) | Hydrophobic (mc-VC-PABC) | 2 days at 4°C | Moderately aggregated | |
| Trastuzumab-MMAE (DAR 8) | Hydrophobic (mc-VC-PABC) | 2 days at 40°C | >95% | |
| Trastuzumab-MMAU (DAR 8) | Hydrophilic (Glycoside) | 2 days at 4°C | Not aggregated | |
| Trastuzumab-MMAU (DAR 8) | Hydrophilic (Glycoside) | 2 days at 40°C | 2% |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | Linker | Clearance Rate (mL/day/kg) | Plasma Half-life (min) | Reference |
| ZHER2-SMCC-MMAE | No PEG | - | 19.6 | |
| ZHER2-PEG4K-MMAE | Linear PEG (4 kDa) | - | 49.0 | |
| ZHER2-PEG10K-MMAE | Linear PEG (10 kDa) | - | 219.5 | |
| Anti-CD30 ADC | No PEG | ~50 | - | |
| Anti-CD30 ADC | PEG2 | ~45 | - | |
| Anti-CD30 ADC | PEG4 | ~30 | - | |
| Anti-CD30 ADC | PEG8 | ~15 | - | |
| Anti-CD30 ADC | PEG12 | ~15 | - | |
| Anti-CD30 ADC | PEG24 | ~15 | - |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
Objective: To assess the hydrophobicity profile and determine the drug-to-antibody ratio (DAR) distribution of an ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample (1-5 mg/mL)
Procedure:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 20-100 µg of the prepared ADC sample onto the column.
-
Gradient Elution: Elute the bound proteins using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The retention time is indicative of the hydrophobicity. Calculate the average DAR by a weighted average of the peak areas.
Protocol 2: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates), monomer, and fragments in an ADC sample.
Materials:
-
HPLC or UPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
ADC sample (1-10 mg/mL)
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in the mobile phase.
-
Injection: Inject 10-50 µg of the prepared ADC sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase for 15-20 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to aggregates (eluting first), monomer, and any fragments (eluting last). Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: Structure of an ADC and the hydrophobic interaction-driven aggregation pathway.
References
Technical Support Center: Strategies to Control Drug-to-Antibody Ratio (DAR) Heterogeneity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of Antibody-Drug Conjugates (ADCs), with a focus on controlling the drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2] An inconsistent or heterogeneous DAR can lead to a mixture of ADC species with varying potency and stability, impacting the overall therapeutic window.[3]
Q2: What is the difference between conventional and site-specific conjugation, and how do they affect DAR?
Conventional conjugation methods, such as those targeting lysine residues or interchain cysteines, result in a heterogeneous mixture of ADCs with a wide range of DAR values (e.g., 0 to 8).[3] This is because there are multiple potential conjugation sites on the antibody. In contrast, site-specific conjugation techniques utilize engineered amino acids, enzymatic modifications, or glycan remodeling to attach the drug-linker to specific, predetermined sites on the antibody. This approach allows for precise control over the DAR, resulting in a more homogeneous ADC product.
Q3: What are the main challenges associated with achieving a desired DAR?
The primary challenges in controlling DAR include:
-
Heterogeneity from conventional conjugation: Random conjugation to lysine or cysteine residues naturally produces a mixture of species.
-
Reaction kinetics and stoichiometry: Precisely controlling the molar ratio of the drug-linker to the antibody and other reaction parameters like pH, temperature, and reaction time is crucial but can be challenging.
-
Hydrophobicity of the payload: Highly hydrophobic drugs can lead to ADC aggregation, especially at higher DAR values, which complicates manufacturing and can affect the ADC's stability and pharmacokinetic properties.
-
Analytical characterization: Accurately measuring the DAR and the distribution of different species requires specialized analytical techniques.
Q4: How does DAR impact the efficacy and safety of an ADC?
The DAR has a profound impact on the therapeutic index of an ADC:
-
Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic drug is delivered to the target cell. However, an excessively high DAR doesn't always translate to better efficacy in vivo, as it can lead to faster clearance.
-
Safety and Toxicity: ADCs with a high DAR are often associated with increased toxicity. This can be due to the higher hydrophobicity leading to faster clearance and off-target uptake, or premature release of the payload.
-
Pharmacokinetics (PK): High DAR species tend to be cleared more rapidly from circulation, which can reduce their overall exposure and therapeutic effect.
Troubleshooting Guides
Issue 1: Low Average DAR Despite Correct Molar Ratio
| Possible Causes | Troubleshooting Steps |
| 1. Suboptimal Reaction Conditions | Optimize reaction parameters: Systematically vary the pH, temperature, and incubation time. For thiol-maleimide conjugation, a pH of 6.5-7.5 is typical, while lysine conjugation often requires a higher pH. Conjugating at a lower temperature (e.g., 4°C) can sometimes increase the abundance of specific DAR species. |
| 2. Inactive or Degraded Drug-Linker | Confirm drug-linker activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock. Ensure proper storage conditions to prevent degradation. |
| 3. Interfering Buffer Components | Perform buffer exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, exchange it into a suitable conjugation buffer (e.g., PBS) before the reaction. |
| 4. Incomplete Reduction of Disulfide Bonds (for Cysteine Conjugation) | Ensure complete and controlled reduction: Use a sufficient concentration of a reducing agent like TCEP. After reduction, it's critical to remove the excess reducing agent before adding the maleimide-containing drug-linker to prevent unwanted reactions. |
| 5. Poor Solubility of Hydrophobic Drug-Linker | Improve solubility: Introduce a limited amount of an organic co-solvent like DMSO or DMA to the reaction. Alternatively, consider using a more hydrophilic linker, such as one containing a PEG or polysarcosine moiety, to improve the solubility of the drug-linker complex. |
Issue 2: Inconsistent DAR Values Between Batches
| Possible Causes | Troubleshooting Steps |
| 1. Variability in Starting Materials | Thoroughly characterize all starting materials: Ensure consistent quality, purity (>95%), and concentration of the antibody and drug-linker for each batch. |
| 2. Lack of Precise Control Over Reaction Parameters | Implement strict process controls: Carefully monitor and control all reaction parameters, including pH, temperature, reaction time, and addition rates of reagents. Minor variations can significantly impact the final DAR. |
| 3. Inconsistent Purification Process | Standardize the purification protocol: Use a consistent and well-defined purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography) for all batches. Differences in purification can lead to the enrichment of different DAR species. |
| 4. Instability of Reagents | Use freshly prepared reagents: Ensure that all buffers and reagent solutions are freshly prepared for each batch to avoid variability due to degradation. |
Issue 3: High Levels of Aggregation in the Final ADC Product
| Possible Causes | Troubleshooting Steps |
| 1. High Hydrophobicity of the Payload | Reduce the molar excess of the drug-linker: A lower drug-linker to antibody ratio during conjugation may result in a lower average DAR and reduced aggregation. Use hydrophilic linkers: Incorporating hydrophilic moieties like PEG into the linker can shield the hydrophobicity of the payload and reduce the propensity for aggregation. |
| 2. Inappropriate Buffer Conditions | Optimize the formulation buffer: Screen different buffer conditions, including pH and the addition of excipients (e.g., surfactants, sugars), to find a formulation that minimizes aggregation. Avoid pH near the antibody's isoelectric point (pI): Proteins are often least soluble at their pI, so adjusting the pH away from this point can help prevent aggregation. |
| 3. Harsh Conjugation Conditions | Use milder reaction conditions: High temperatures or extreme pH during conjugation can denature the antibody and promote aggregation. Optimize these parameters to be as gentle as possible while still achieving efficient conjugation. |
| 4. Physical Stress During Processing | Minimize physical stress: Avoid vigorous agitation or multiple freeze-thaw cycles, which can induce protein aggregation. |
| 5. Immobilize the Antibody During Conjugation | Use a solid-phase support: Immobilizing the antibody on a resin during the conjugation process can physically separate the molecules and prevent them from aggregating, especially when using hydrophobic payloads or organic solvents. |
Data Presentation
Table 1: Comparison of Common ADC Conjugation Strategies
| Strategy | Target Residue(s) | Typical DAR Range | Homogeneity | Key Advantages | Key Disadvantages |
| Conventional Lysine Conjugation | Surface-exposed lysines | 0 - 8 | Heterogeneous | Simple, no antibody engineering required. | Poor control over DAR and conjugation site, can impact antigen binding. |
| Conventional Cysteine Conjugation | Reduced interchain cysteines | 0 - 8 | Heterogeneous | Fewer potential sites than lysine, leading to slightly better control. | Requires reduction of disulfide bonds, which can affect antibody stability. |
| Engineered Cysteines (e.g., THIOMABs) | Introduced cysteine residues | Typically 2 or 4 | Homogeneous | Precise control over DAR and conjugation site. | Requires antibody engineering; potential for disulfide scrambling. |
| Unnatural Amino Acids (nnAAs) | Incorporated nnAAs (e.g., pAcF) | Precisely controlled | Highly Homogeneous | Bioorthogonal reactivity, precise control. | Requires specialized cell expression systems and nnAA incorporation. |
| Enzymatic Conjugation (e.g., Transglutaminase) | Specific peptide tags or endogenous glutamine | Typically 2 or 4 | Homogeneous | High specificity and mild reaction conditions. | Requires antibody engineering for tags or deglycosylation for endogenous sites. |
| Glycan Remodeling | Fc-glycans | Typically 2 | Homogeneous | Conjugation is distal to the antigen-binding site. | Multi-step enzymatic process. |
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used method for determining the DAR and drug load distribution of ADCs, particularly for cysteine-linked conjugates. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
1. Materials and Reagents:
-
HIC Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm, or similar.
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% Isopropanol (v/v).
-
HPLC System: Agilent 1260 or equivalent with a UV detector.
2. Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
3. HPLC Method:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: Linear gradient from 0% to 100% B
-
22-25 min: 100% B
-
25-27 min: Linear gradient from 100% to 0% B
-
27-30 min: 0% B (re-equilibration)
-
4. Data Analysis:
-
Integrate the peaks in the resulting chromatogram. Each peak corresponds to a different DAR species (e.g., DAR0, DAR2, DAR4, etc.), eluting in order of increasing hydrophobicity.
-
Calculate the relative percentage of each species by dividing the area of each peak by the total peak area.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Protocol 2: DAR Analysis by Mass Spectrometry (LC-MS)
LC-MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination.
1. Materials and Reagents:
-
LC System: Agilent 1290 Infinity UHPLC or equivalent.
-
MS System: Agilent 6550 Q-TOF or equivalent high-resolution mass spectrometer.
-
Column (for intact ADC): Agilent PLRP-S, 1000Å, 2.1 mm x 50 mm, or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
(Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for subunit analysis.
-
(Optional) Deglycosylating Enzyme: PNGase F.
2. Sample Preparation (Intact Mass Analysis):
-
Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A.
-
(Optional) For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol prior to dilution. This simplifies the mass spectrum.
3. LC-MS Method:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80°C.
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: Linear gradient from 20% to 60% B
-
12-14 min: Linear gradient from 60% to 80% B
-
14-15 min: 80% B
-
-
MS Settings (ESI-Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Mass Range: 1000-5000 m/z.
-
Acquisition Mode: Profile.
-
4. Data Analysis:
-
Extract the total ion chromatogram (TIC) for the ADC peak.
-
Combine the mass spectra across the peak.
-
Deconvolute the combined mass spectrum using software such as Agilent MassHunter BioConfirm or similar. This will convert the multiple charge state envelope into a zero-charge mass spectrum.
-
Identify the masses corresponding to the unconjugated antibody and the various drug-loaded species.
-
Calculate the DAR based on the relative intensities of the deconvoluted peaks.
Visualizations
Caption: Workflow for ADC conjugation and subsequent DAR analysis.
Caption: Decision tree for troubleshooting DAR heterogeneity.
Caption: Site-specific vs. random ADC conjugation principles.
References
Technical Support Center: Scaling Up Fmoc-Cit-Pab-PNP ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Antibody-Drug Conjugate (ADC) production using the Fmoc-Cit-PAB-PNP linker system.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound ADCs, providing potential causes and actionable solutions.
Issue 1: Incomplete Fmoc Deprotection During Linker Synthesis
-
Question: My analytical tests (e.g., Kaiser test, UV monitoring) indicate incomplete removal of the Fmoc protecting group from the valine-citrulline dipeptide during solid-phase peptide synthesis (SPPS). What could be the cause, and how can I resolve it?
-
Answer: Incomplete Fmoc deprotection is a common issue in SPPS that can lead to truncated peptide-linker impurities. Several factors can contribute to this problem.
-
Potential Causes:
-
Insufficient Reagent Exposure: Inadequate mixing or resin swelling can prevent the deprotection reagent (typically piperidine in DMF) from accessing all Fmoc-protected sites, especially at larger scales.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that hinder reagent access to the N-terminus.
-
Reagent Degradation: The piperidine solution may degrade over time, reducing its effectiveness.
-
Steric Hindrance: The amino acid sequence itself can create steric hindrance, making the Fmoc group less accessible.
-
-
Solutions:
-
Optimize Reaction Conditions: Increase the deprotection time and/or the number of deprotection cycles. Using a higher concentration of piperidine (e.g., up to 50%) can also be effective.[1][2]
-
Improve Mixing: Ensure efficient mixing of the resin and reagent, especially in large reaction vessels. Nitrogen bubbling or mechanical stirring can be optimized.[1]
-
Use Fresh Reagents: Always use freshly prepared piperidine solutions for deprotection.
-
Incorporate Chaotropic Agents: Adding chaotropic agents can help disrupt secondary structures and improve reagent accessibility.
-
Monitor the Reaction: Utilize real-time monitoring techniques, such as UV spectrophotometry of the dibenzofulvene-piperidine adduct, to ensure the reaction goes to completion.[3]
-
-
Issue 2: Low Yield of the Final ADC Conjugate
-
Question: After the conjugation reaction and purification, the final yield of my ADC is consistently low. What are the potential reasons for this, and what steps can I take to improve the yield?
-
Answer: Low ADC yield is a multifaceted problem that can arise from inefficiencies at various stages of the manufacturing process.
-
Potential Causes:
-
Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds on the monoclonal antibody (mAb) results in fewer available sites for conjugation.
-
Hydrolysis of the PNP Ester: The p-nitrophenyl (PNP) carbonate is susceptible to hydrolysis, which deactivates the linker-payload before it can react with the antibody.[4]
-
Linker-Payload Aggregation: The hydrophobic nature of the payload can cause the linker-payload to aggregate, reducing its availability for conjugation.
-
Suboptimal Conjugation Conditions: Reaction parameters such as pH, temperature, and reactant concentrations may not be optimal.
-
Product Loss During Purification: Significant amounts of the ADC may be lost during purification steps like chromatography.
-
-
Solutions:
-
Optimize Antibody Reduction: Carefully control the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time to achieve the desired level of disulfide bond reduction.
-
Ensure Anhydrous Conditions: Perform the conjugation reaction under anhydrous conditions to minimize hydrolysis of the PNP ester.
-
Improve Linker-Payload Solubility: Use of co-solvents or formulation strategies to improve the solubility of the linker-payload and prevent aggregation.
-
Systematic Optimization of Conjugation: Perform small-scale experiments to optimize pH, temperature, molar ratios of linker-payload to antibody, and reaction time.
-
Refine Purification Methods: Optimize chromatography conditions (e.g., column type, mobile phase composition) to maximize ADC recovery.
-
-
Issue 3: High Levels of Aggregation in the Final ADC Product
-
Question: My final ADC product shows a high percentage of aggregates as determined by size-exclusion chromatography (SEC). What causes this aggregation, and how can it be mitigated?
-
Answer: Aggregation is a critical quality attribute to control in ADC manufacturing, as it can impact efficacy and immunogenicity. The conjugation of a hydrophobic payload often increases the propensity for aggregation.
-
Potential Causes:
-
Hydrophobicity of the Payload: The cytotoxic drug is often hydrophobic, and its attachment to the antibody surface can lead to intermolecular hydrophobic interactions, causing aggregation.
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Unfavorable Buffer Conditions: The pH and ionic strength of the buffer used during conjugation and for the final formulation can influence protein stability. Aggregation can be more pronounced if the pH is near the isoelectric point of the antibody.
-
Physical Stress: Exposure to physical stresses such as vigorous mixing, freezing/thawing cycles, and high temperatures can induce aggregation.
-
-
Solutions:
-
Optimize Formulation: Include stabilizing excipients, such as surfactants and amino acids, in the final formulation to minimize aggregation.
-
Control the DAR: Carefully control the conjugation process to achieve a consistent and optimal DAR. Lowering the DAR can sometimes reduce aggregation.
-
Buffer Optimization: Screen different buffer systems and pH values to find conditions that maximize the stability of the ADC.
-
Minimize Physical Stress: Handle the ADC gently throughout the manufacturing process. Optimize mixing speeds and avoid repeated freeze-thaw cycles.
-
Immobilization Techniques: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions and subsequent aggregation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: The this compound linker is a chemically sophisticated molecule with each part playing a crucial role in the successful construction and function of the ADC:
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the dipeptide. It is removed during SPPS to allow for the stepwise assembly of the peptide linker.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is designed to be specifically cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of tumor cells. This ensures targeted release of the payload within the cancer cell.
-
PAB (p-aminobenzyl): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.
-
PNP (p-nitrophenyl carbonate): An activated carbonate that serves as a good leaving group, facilitating the efficient conjugation of the linker to an amine-containing payload.
Q2: How can I accurately determine the drug-to-antibody ratio (DAR) during and after production?
A2: The DAR is a critical quality attribute that significantly impacts the ADC's efficacy and safety. Several analytical techniques can be used to determine the DAR:
-
UV-Vis Spectroscopy: This is a relatively simple method that relies on the different absorbance maxima of the antibody (typically at 280 nm) and the payload. By measuring the absorbance of the ADC at both wavelengths, the average DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that can separate ADC species with different numbers of conjugated drugs. This allows for the determination of the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can provide a precise mass of the intact ADC, from which the DAR can be determined. MS can also be used to analyze ADC subunits after reduction.
Q3: What are the key process parameters to monitor and control during the scale-up of the conjugation reaction?
A3: Scaling up the conjugation reaction requires careful control of several critical process parameters to ensure consistency and product quality:
-
Reactant Concentrations: The concentrations of the antibody, linker-payload, and any reducing agents must be precisely controlled.
-
Molar Ratios: The molar ratio of the linker-payload to the antibody is a key determinant of the final DAR.
-
Temperature: Temperature can affect reaction kinetics and protein stability. It should be tightly controlled throughout the process.
-
pH: The pH of the reaction buffer influences the reactivity of the functional groups involved in the conjugation and the stability of the antibody.
-
Mixing/Agitation: Homogeneous mixing is crucial for ensuring uniform reaction conditions, especially in large-volume reactors. The mixing method and speed should be optimized to be effective without causing shear stress that could damage the antibody.
-
Reaction Time: The duration of the conjugation reaction needs to be sufficient to achieve the desired level of conjugation without leading to excessive side reactions or degradation.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters and their typical ranges or effects in this compound ADC production.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters for Linker Synthesis
| Parameter | Typical Value/Condition | Potential Impact on Quality |
| Resin Loading | 0.1 - 1.0 mmol/g | Higher loading can lead to increased peptide aggregation. |
| Fmoc Deprotection Reagent | 20-50% Piperidine in DMF | Higher concentration can improve deprotection efficiency but may increase side reactions. |
| Deprotection Time | 5 - 20 minutes (repeated 1-2 times) | Insufficient time leads to incomplete deprotection; excessive time can cause side reactions. |
| Coupling Reagents | HCTU, HATU, DIC/Oxyma | Choice of reagent affects coupling efficiency and potential for racemization. |
| Amino Acid Equivalents | 3 - 5 equivalents | Higher equivalents can drive the reaction to completion but increase cost. |
Table 2: ADC Conjugation Reaction Parameters
| Parameter | Typical Range | Impact on DAR and Aggregation |
| Linker-Payload to Antibody Molar Ratio | 5:1 to 20:1 | Higher ratios generally lead to higher DAR but can increase aggregation. |
| pH | 6.5 - 8.0 | Affects conjugation efficiency and antibody stability. |
| Temperature | 4°C - Room Temperature | Higher temperatures can increase reaction rate but may also promote aggregation. |
| Reaction Time | 1 - 8 hours | Longer times can increase DAR but may also lead to product degradation. |
| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | Necessary for linker-payload solubility but can denature the antibody at higher concentrations. |
Experimental Protocols
Protocol 1: Large-Scale Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in the reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).
-
Deprotection: Add the deprotection solution (20-50% piperidine in DMF) to the resin, ensuring the resin is fully submerged. Agitate via nitrogen bubbling or mechanical stirring for 10-15 minutes.
-
Drain and Repeat: Drain the deprotection solution. Repeat the deprotection step one more time with fresh reagent.
-
Thorough Washing: Wash the resin extensively with DMF (at least 5-7 times) to completely remove residual piperidine. A final wash with DCM can also be performed.
-
Monitoring (Optional): Collect the filtrate from the deprotection steps and monitor the UV absorbance at ~301 nm to confirm the completion of the reaction. The absorbance should return to baseline after the final deprotection step.
Protocol 2: General Procedure for ADC Conjugation
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., PBS with EDTA, pH 7.4).
-
Antibody Reduction (for cysteine conjugation): Add a calculated molar excess of a reducing agent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Linker-Payload Preparation: Dissolve the this compound-payload conjugate in a minimal amount of a water-miscible organic solvent like DMSO.
-
Conjugation Reaction: Add the dissolved linker-payload to the reduced antibody solution. Ensure the final concentration of the organic solvent is low (typically <10% v/v). Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted thiol groups on the antibody.
-
Purification: Purify the ADC from unconjugated linker-payload and other small molecules using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Visualizations
Caption: Workflow for the production of an this compound ADC.
Caption: Troubleshooting logic for addressing high aggregation in ADC production.
Caption: Mechanism of payload release from a Cit-PAB linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. From Bottleneck to Breakthrough: Developing a Sustainable and Scalable Manufacturing Process for a Complex ADC Drug-Linker – ACSGCIPR [acsgcipr.org]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Head-to-Head Comparison: Enzymatic vs. pH-Sensitive Linkers in Targeted Drug Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of cleavable linkers in antibody-drug conjugates (ADCs) and other targeted therapies.
The efficacy and safety of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the potent cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently cleave to release the payload at the target site.[1][2][3] This guide provides an in-depth, head-to-head comparison of two major classes of cleavable linkers: enzymatic and pH-sensitive linkers. We will delve into their mechanisms of action, performance characteristics supported by experimental data, and detailed experimental protocols for their evaluation.
Mechanisms of Action: A Tale of Two Triggers
The fundamental difference between enzymatic and pH-sensitive linkers lies in their payload release mechanism.[3] Enzymatic linkers are designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or within tumor cells, while pH-sensitive linkers exploit the acidic conditions characteristic of tumor tissues and intracellular compartments.[4]
Enzymatic Linkers: Precision Cleavage by Tumor-Associated Enzymes
Enzymatic linkers often incorporate peptide or β-glucuronide moieties that are recognized and cleaved by proteases (like cathepsins) or β-glucuronidase, respectively. These enzymes are typically present at low levels in systemic circulation but are upregulated in the tumor microenvironment or within the lysosomes of cancer cells. This differential expression provides a high degree of specificity for drug release.
A widely used example is the valine-citrulline (Val-Cit) dipeptide linker, which is efficiently cleaved by cathepsin B in the lysosome following internalization of the ADC. This enzymatic cleavage releases the payload in its active form.
Mechanism of Action for a Cathepsin B-Cleavable Linker
pH-Sensitive Linkers: Exploiting the Acidic Tumor Milieu
pH-sensitive linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but to hydrolyze and release the payload in acidic environments. This acidity can be found in the tumor microenvironment (pH 6.5-7.0) and, more pronouncedly, in endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) after cellular uptake.
Common pH-sensitive moieties include hydrazones, acetals, and orthoesters. For instance, a hydrazone linkage can be incorporated into the linker, which remains relatively stable at neutral pH but undergoes rapid hydrolysis under acidic conditions to liberate the drug.
Mechanism of Action for a pH-Sensitive Linker
References
Assessing the Bystystander Killing Effect of Fmoc-Cit-PAB-PNP ADCs: A Comparative Guide
The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is not solely dependent on their ability to kill antigen-expressing target cells. The "bystander killing effect," a phenomenon where the cytotoxic payload released from a target cell diffuses into the tumor microenvironment to eliminate neighboring antigen-negative cells, plays a crucial role, particularly in treating heterogeneous tumors.[1][2][3] This guide provides a comparative analysis of the bystander effect mediated by ADCs utilizing the cleavable Fmoc-Cit-PAB-PNP linker system and contrasts its performance with other ADC technologies, supported by experimental data and detailed methodologies.
The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a key component of many successful ADCs. It is designed to be stable in the bloodstream but is efficiently cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells.[4] The this compound construct is a precursor used in the synthesis of these ADCs, where the PNP (p-nitrophenyl) group serves as a leaving group for conjugation with the payload.[5] The subsequent intracellular cleavage of the Val-Cit dipeptide initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified, active payload.
The Pivotal Role of Payload Permeability in the Bystander Effect
The extent of the bystander effect is largely governed by the physicochemical properties of the released payload, most notably its cell membrane permeability. A payload that can efficiently diffuse across cell membranes can exert its cytotoxic activity on a wider range of neighboring cells. A prime example of this is the comparison between two closely related auristatin payloads, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).
MMAE is a potent, hydrophobic payload that readily crosses cell membranes, resulting in a significant bystander killing effect. In contrast, MMAF is more hydrophilic due to a charged C-terminal phenylalanine, which limits its ability to diffuse out of the target cell, leading to a minimal bystander effect. Consequently, ADCs utilizing MMAE are often more effective in heterogeneous tumor models.
Quantitative Comparison of ADC Payloads and Linkers
Direct head-to-head quantitative comparisons of a wide array of specific ADC linker-payload combinations are not always publicly available in a consolidated format. However, preclinical studies provide valuable data on the differential bystander effects of various ADC designs. The following tables summarize key comparative data.
| Property | MMAF | MMAE | Reference |
| Bystander Killing Effect | Minimal to none | Potent | |
| Cell Membrane Permeability | Low (less permeable) | High (more permeable) | |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral | |
| In Vitro Potency (IC50) | Generally higher (less potent) than MMAE | Generally lower (more potent) than MMAF |
| ADC | Target | Linker Type | Payload | Bystander Effect |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Valine-Citrulline (Cleavable) | MMAE | Yes |
| Sacituzumab govitecan (Trodelvy®) | TROP-2 | CL2A (pH-sensitive, Cleavable) | SN-38 | Yes |
| Trastuzumab emtansine (Kadcyla®) | HER2 | SMCC (Non-cleavable) | DM1 | Minimal/No |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Tetrapeptide-based (Cleavable) | DXd | Yes |
Signaling Pathways and Experimental Workflows
To assess the bystander killing effect, specific in vitro and in vivo experimental models are employed. The underlying mechanism involves a series of steps from ADC binding to the target cell to the eventual death of bystander cells.
Caption: Mechanism of ADC bystander killing effect.
Experimental workflows are designed to quantify this effect. The two most common in vitro methods are the co-culture assay and the conditioned medium transfer assay.
Caption: In vitro bystander effect experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the bystander effect.
1. In Vitro Co-culture Bystander Assay
This assay directly evaluates the killing of antigen-negative cells in the presence of antigen-positive cells.
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) target cell line (e.g., SK-BR-3 for HER2).
-
Select an antigen-negative (Ag-) bystander cell line (e.g., MCF7 for HER2).
-
Transfect the Ag- cell line with a fluorescent protein (e.g., GFP) for identification and quantification.
-
-
Procedure:
-
Cell Seeding: In a 96-well plate, co-culture a mixture of Ag+ and Ag- cells. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to study the dependency of the bystander effect on the proportion of Ag+ cells. Include monoculture controls for both cell lines.
-
ADC Treatment: After allowing cells to adhere overnight, treat with the ADC at various concentrations. The chosen concentrations should ideally be above the IC90 for the Ag+ cells and below the IC50 for the Ag- cells in monoculture to minimize direct toxicity to the bystander cells.
-
Incubation: Incubate the plate for 48-96 hours.
-
Quantification: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or flow cytometry. A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture treated with the same ADC concentration indicates a bystander effect.
-
2. Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can subsequently kill bystander cells.
-
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in a 6-well plate and allow them to adhere.
-
Treat the cells with a high concentration of the ADC (e.g., 10x IC50) for 48-72 hours.
-
Collect the supernatant (conditioned medium).
-
Centrifuge and filter the supernatant through a 0.22 µm sterile filter to remove cells and debris.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Replace the medium with the collected conditioned medium (undiluted or serially diluted).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing the free payload.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Conclusion
The bystander killing effect is a critical attribute for the success of ADCs in treating solid tumors, which are often characterized by heterogeneous antigen expression. The this compound linker system, when paired with a membrane-permeable payload like MMAE, facilitates a potent bystander effect. The choice of both the linker and the payload is paramount in designing ADCs with optimal therapeutic activity. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of the bystander killing capacity of different ADC candidates, aiding in the development of more effective cancer therapies.
References
Revolutionizing Preclinical ADC Efficacy: A Comparative Analysis of Fmoc-Cit-PAB-PNP Linker Technology in Patient-Derived Xenograft Models
For Immediate Release
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to achieving optimal therapeutic efficacy and safety. This guide presents a comprehensive comparison of ADCs featuring the cathepsin-cleavable Fmoc-Cit-PAB-PNP linker system, highlighting its performance in clinically relevant patient-derived xenograft (PDX) models. Drawing upon preclinical data, we illustrate the significant impact of linker-payload optimization on anti-tumor activity in solid tumors, particularly in challenging indications such as pancreatic cancer.
Executive Summary
The valine-citrulline (Val-Cit) peptide linker, a core component of the this compound system, is designed for selective cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[] This targeted release mechanism aims to concentrate the cytotoxic payload within cancer cells, thereby minimizing systemic toxicity. Preclinical studies utilizing PDX models, which closely recapitulate the heterogeneity of human tumors, have demonstrated that modifications in linker-payload (L/P) technology can dramatically enhance therapeutic outcomes.[2] In a notable study involving a panel of 31 pancreatic PDX models, an ADC with an optimized L/P technology (ADC-Y) achieved a 65% overall response rate (ORR) and a 90% disease control rate (DCR), a stark improvement over the 20% ORR observed with the preceding ADC (ADC-X).[2] This underscores the critical role of the linker in ADC efficacy.
Data Presentation: Comparative Efficacy of Linker Technologies in Pancreatic PDX Models
The following table summarizes the pivotal findings from a comparative study in a panel of 31 pancreatic patient-derived xenograft models, illustrating the profound impact of linker-payload optimization on anti-tumor activity.
| Linker-Payload Technology | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Patient-Derived Xenograft (PDX) Models |
| Standard Linker-Payload (ADC-X) | 20% | Not Reported (Implied Low) | 36 Pancreatic PDX Models |
| Optimized Val-Cit-PAB Based Linker-Payload (ADC-Y) | 65% | 90% | 31 Pancreatic PDX Models |
Table 1: A direct comparison of two ADC linker-payload technologies in pancreatic PDX models highlights the superior efficacy of the optimized Val-Cit-PAB based system (ADC-Y). The data reveals a more than threefold increase in the overall response rate and a significantly high disease control rate, emphasizing the criticality of linker design in achieving robust anti-tumor responses.[2]
Mechanism of Action: Cathepsin-Mediated Cleavage of the Val-Cit-PAB Linker
The efficacy of ADCs utilizing the this compound linker hinges on the selective cleavage of the Val-Cit dipeptide by cathepsin B, an enzyme highly active within the lysosomal compartment of tumor cells and also present in the tumor microenvironment.[3] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of cathepsin B facilitate the hydrolysis of the amide bond between citrulline and the p-aminobenzyl alcohol (PAB) spacer. This cleavage event initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload directly within the tumor cell, inducing apoptosis.
References
Navigating the Specificity of Cathepsin B Cleavable Linkers: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability and selective cleavage of the linker connecting the antibody to the cytotoxic payload. Cathepsin B, a lysosomal protease often upregulated in tumor cells, is a key target for linker cleavage. However, the cross-reactivity of cathepsin B-cleavable linkers with other proteases can lead to off-target toxicity and reduced therapeutic index. This guide provides an objective comparison of commonly used cathepsin B-cleavable linkers, focusing on their cross-reactivity, supported by experimental data and detailed protocols.
Comparative Analysis of Linker Cleavage
The Valine-Citrulline (Val-Cit) linker is the most extensively used cathepsin B-cleavable linker in ADCs. While designed for cleavage by cathepsin B, studies have revealed its susceptibility to other proteases. This section compares the cleavage of Val-Cit and other peptide linkers by various enzymes.
| Linker Sequence | Primary Target Enzyme | Other Known Cleaving Enzymes | Relative Cleavage Rate/Notes |
| Val-Cit | Cathepsin B | Cathepsin K, Cathepsin L, Cathepsin S, Cathepsin F, Carboxylesterase 1C (Ces1C) in mouse plasma[1][2][3][4][5] | Considered the benchmark for cathepsin B-mediated cleavage. |
| Val-Ala | Cathepsin B | Less characterized than Val-Cit | Cleaved at approximately half the rate of Val-Cit by cathepsin B. |
| Phe-Lys | Cathepsin B | Cleaved approximately 30-fold faster than Val-Cit by purified cathepsin B. | |
| GGFG | Cathepsins | Employed in the successful ADC, DS8201a. | |
| cBu-Cit | Cathepsin B | Significantly reduced cleavage by other cathepsins. | Designed for higher specificity to cathepsin B. Drug release is efficiently suppressed by a cathepsin B inhibitor (>75%), unlike Val-Cit linkers (<15%). |
| Z-Nle-Lys-Arg | Cathepsin B | High specificity for cathepsin B over other cysteine cathepsins. | A novel substrate designed for specific monitoring of cathepsin B activity. |
Experimental Protocols
Accurate assessment of linker cross-reactivity is crucial for ADC development. The following are detailed methodologies for key experiments.
In Vitro Enzyme Cleavage Assay (Fluorometric Method)
This high-throughput method is used to screen linker sequences for their susceptibility to cleavage by various proteases.
Materials:
-
Purified enzymes (e.g., human Cathepsin B, Cathepsin L, etc.)
-
Fluorogenic peptide substrate (e.g., linker conjugated to a fluorophore like AMC and a quencher)
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5 (optimal for Cathepsin B)
Procedure:
-
Enzyme Activation: If required, pre-incubate the enzyme in the assay buffer with an activating agent (e.g., DTT for Cathepsin B) for 15 minutes at 37°C.
-
Reaction Setup: In a 96-well microplate, prepare a serial dilution of the fluorogenic peptide substrate in the assay buffer.
-
Initiate Reaction: Add the activated enzyme solution to the wells containing the substrate. Include control wells (enzyme only, substrate only, and substrate with an inhibitor).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the increase in fluorescence intensity over time.
-
Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot. Kinetic parameters (kcat and Km) can be calculated by fitting the data to the Michaelis-Menten equation.
In Vitro ADC Cleavage Assay (HPLC-Based)
This protocol quantifies the rate of payload release from an ADC in the presence of a purified enzyme.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Recombinant human Cathepsin B
-
Assay Buffer: pH 5.0-6.0 with DTT
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC system with a suitable column and detector (e.g., MS or UV)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Add activated Cathepsin B to the ADC mixture. Typical concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction.
-
Analysis: Analyze the samples by HPLC to separate and quantify the intact ADC, cleaved payload, and any intermediates. The percentage of cleavage can be calculated from the peak areas.
Bystander Effect Co-Culture Assay
This assay quantifies the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (labeled with a fluorescent marker, e.g., GFP)
-
Cell culture medium and supplements
-
ADC with a cleavable linker
-
Control ADC (with a non-cleavable linker or irrelevant antibody)
-
96-well culture plates
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio. Also, seed Ag- cells alone as a control.
-
ADC Treatment: After 24 hours, treat the co-cultures and the Ag- monoculture with a serial dilution of the ADC and control ADCs.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Quantification of Bystander Killing: Using a high-content imager or flow cytometer, quantify the number of viable fluorescently labeled Ag- cells.
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the co-culture treated with the ADC to the viability of the Ag- cells in the monoculture control.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in ADC activity and its analysis, the following diagrams illustrate key pathways and experimental setups.
Caption: Mechanism of action for an ADC with a cathepsin B-cleavable linker.
Caption: Generalized workflow for a fluorometric enzyme cleavage assay.
Caption: The bystander effect in a heterogeneous tumor environment.
Conclusion
The selection of a cathepsin B-cleavable linker is a critical decision in ADC design, with significant implications for both efficacy and safety. While the Val-Cit linker remains a widely used and effective choice, its cross-reactivity with other proteases necessitates careful evaluation. For preclinical studies in murine models, the instability of Val-Cit linkers due to Ces1C activity is a key consideration. Newer generations of linkers, such as those incorporating a cBu-Cit motif, offer enhanced specificity for cathepsin B and may represent a promising strategy to improve the therapeutic window of ADCs. Rigorous in vitro and in vivo testing, utilizing the protocols outlined in this guide, is essential to characterize the cleavage profile of any new linker and to select the optimal candidate for clinical development.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 5. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
The Crucial Choice: How Linker Selection Dictates the Therapeutic Index of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) presents a multitude of challenges. Among the most critical is the choice of the linker, the chemical bridge connecting a monoclonal antibody to a potent cytotoxic payload. This decision profoundly influences the ADC's stability, efficacy, and toxicity, ultimately defining its therapeutic index. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the rational design of next-generation ADCs.
The ideal linker must maintain a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet labile enough to efficiently release the cytotoxic agent within the target tumor cells.[1][2] The two primary categories of linkers, cleavable and non-cleavable, achieve this in fundamentally different ways, each with distinct advantages and disadvantages that impact the therapeutic window.[3][4] Furthermore, the physicochemical properties of the linker, such as hydrophilicity, play a significant role in the overall performance of the ADC.[5]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Release Mechanisms
Cleavable linkers are designed to be severed by specific triggers prevalent in the tumor microenvironment or within cancer cells. These triggers can include enzymes like cathepsins that are overexpressed in tumors (e.g., valine-citrulline linkers), the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers), or the high intracellular concentration of reducing agents like glutathione (e.g., disulfide linkers). A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly beneficial in heterogeneous tumors.
In contrast, non-cleavable linkers, such as those based on a stable thioether bond, rely on the complete degradation of the antibody backbone within the lysosome to release the payload. This mechanism generally results in greater stability in circulation, minimizing off-target toxicity. However, ADCs with non-cleavable linkers typically do not exhibit a bystander effect as the released payload-linker-amino acid complex is often charged and cannot readily cross cell membranes.
The choice between these two strategies has a direct impact on the ADC's performance, as illustrated by the following comparative data:
| Linker Type | ADC Example | Payload | Target Antigen | In Vitro Cytotoxicity (IC50) | Plasma Stability (% intact ADC after 7 days in human plasma) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Cleavable (Valine-Citrulline) | Brentuximab Vedotin (Adcetris®) | MMAE | CD30 | ~1 ng/mL | >90% | High | |
| Non-Cleavable (Thioether - SMCC) | Trastuzumab Emtansine (Kadcyla®) | DM1 | HER2 | ~10 ng/mL | >95% | High | |
| Cleavable (Disulfide) | Experimental Anti-CD22 ADC | DM1 | CD22 | Not specified | >50% (in vivo after 7 days) | Tumor regression at 3 mg/kg |
Note: Direct comparison of IC50 values can be influenced by the specific payload, cell line, and drug-to-antibody ratio (DAR).
The Influence of Linker Hydrophilicity
The hydrophobicity of many cytotoxic payloads can lead to ADC aggregation, reduced solubility, and faster clearance from circulation, all of which can negatively impact the therapeutic index. Incorporating hydrophilic components into the linker, such as polyethylene glycol (PEG), can mitigate these issues. Hydrophilic linkers can improve an ADC's pharmacokinetic profile, leading to a longer circulation half-life and increased tumor accumulation. Furthermore, they can enable higher drug-to-antibody ratios (DARs) without causing aggregation, potentially leading to enhanced efficacy.
A study comparing a conventional hydrophobic linker (vc-PAB) with a novel hydrophilic linker (LD343) for an MMAE-based ADC demonstrated a significant improvement in the therapeutic index with the hydrophilic linker. The LD343-based ADC showed improved hydrophilicity, excellent plasma stability, and enabled a higher DAR (8 vs. 4). In vivo, this translated to superior tumor regression and an approximately 4-fold increase in the tolerated drug load in rats.
Visualizing Linker Mechanisms and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanisms of action for different linker types and a typical experimental workflow for evaluating ADCs.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Fmoc-Cit-PAB-PNP
For researchers and scientists engaged in the intricate work of drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory excellence. This guide provides a detailed protocol for the proper disposal of Fmoc-Cit-PAB-PNP (Fmoc-Citrulline-p-aminobenzyl-p-nitrophenyl carbonate), a specialized linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is essential for ensuring personnel safety and environmental compliance.
Chemical and Hazard Profile
A thorough understanding of the chemical properties and potential hazards of this compound and its components is fundamental to its safe disposal. The key components and their associated hazards are outlined below.
| Component | Chemical Group | Potential Hazards | Disposal Considerations |
| This compound | Solid Organic Compound | Irritant, potentially harmful if ingested or inhaled. | Treat as hazardous chemical waste. |
| Fmoc group | Fluorenylmethyloxycarbonyl | - | Byproducts of deprotection (e.g., dibenzofulvene and its adducts with bases like piperidine) are chemical waste. |
| p-nitrophenyl (PNP) group | Ester | p-Nitrophenol, a potential hydrolysis product, is toxic and a listed hazardous substance. | Waste containing p-nitrophenol must be treated as hazardous.[1] |
| Solvents (e.g., DMF, DMSO) | Organic Solvents | Varies by solvent; generally flammable and/or toxic. | Segregate into halogenated or non-halogenated solvent waste streams. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste streams.
Waste Segregation
Proper segregation of waste is the first and most critical step. At the point of generation, waste should be separated into the following categories:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Spill cleanup materials.
-
-
Liquid Waste:
-
Non-halogenated Solvent Waste: Solutions containing this compound dissolved in solvents like DMF or DMSO.
-
Aqueous Waste: Solutions from extractions or washes. Due to the potential presence of toxic p-nitrophenol, all aqueous waste containing this compound should be treated as hazardous.[1]
-
Basic Waste: Deprotection solutions, for example, those containing piperidine, should be collected in a separate, labeled container for basic waste.[1]
-
Waste Containment
-
Solid Waste: Collect all solid waste in a clearly labeled, sealable container designated for hazardous chemical waste. The label should include "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Liquid Waste: Use separate, compatible, and clearly labeled waste containers for each type of liquid waste (non-halogenated, aqueous, basic). Ensure containers are tightly sealed to prevent leaks and evaporation.
Storage
Store all waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and segregated from incompatible materials.
Disposal
Never dispose of this compound or its associated waste streams down the drain or in the regular trash. [1]
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Always follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For solid materials, carefully sweep up the powder, avoiding dust generation, and place it in the designated solid hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EH&S department.
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
